N-Benzyl Carvedilol-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDNBZNMTOCK-GKEZVZEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Benzyl Carvedilol-d5: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl Carvedilol-d5 is a stable isotope-labeled derivative of N-Benzyl Carvedilol, which is a known impurity and metabolite of the widely used beta-blocker, Carvedilol. This deuterated analog serves as an essential internal standard for the quantitative analysis of N-Benzyl Carvedilol in various biological matrices and pharmaceutical formulations. Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensures accuracy and precision by compensating for variations during sample preparation and analysis. This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and analytical methodologies related to this compound.
Physical and Chemical Properties
This compound is characterized as an off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various supplier and chemical information databases.
| Property | Value | Source(s) |
| CAS Number | 1329792-68-8 | [2][3][4] |
| Molecular Formula | C₃₁H₂₇D₅N₂O₄ | [2] |
| Molecular Weight | 501.63 g/mol | [2] |
| Synonyms | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol | [1] |
| Physical Appearance | Off-White Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
Synthesis
A plausible synthetic route for this compound is based on the documented synthesis of N-Benzyl Carvedilol.[6] The key step involves the reaction of 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol with a deuterated form of 2-(2-methoxyphenoxy)-N-benzylethanamine (N-benzyl-d5-ethanamine).
Reaction Scheme:
References
- 1. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. usbio.net [usbio.net]
- 6. connectjournals.com [connectjournals.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl Carvedilol-d5, an isotopic-labeled internal standard crucial for the accurate quantification of N-Benzyl Carvedilol (B1668590), a known impurity of the beta-blocker drug, Carvedilol. This document details the synthetic route, purification, and analytical characterization, and includes a relevant biological pathway for context.
Introduction
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely used in the treatment of heart failure and hypertension. During its synthesis and storage, several impurities can form, one of which is N-Benzyl Carvedilol (Impurity C). Regulatory bodies require strict control and monitoring of such impurities. The use of a stable isotope-labeled internal standard, such as this compound, is essential for the precise and accurate quantification of this impurity in pharmaceutical formulations by mass spectrometry-based methods. The deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chemical and physical properties of the molecule.
Synthesis of this compound
The synthesis of this compound is adapted from the known synthesis of N-Benzyl Carvedilol.[1] The key modification is the use of a deuterated starting material, specifically 2-(2-methoxyphenoxy)-N-(benzyl-d5)ethanamine, which is prepared from commercially available benzylamine-d5.
Synthetic Scheme
The overall synthetic scheme involves a two-step process starting from the reaction of 2-(2-methoxyphenoxy)ethylamine (B47019) with benzaldehyde-d5 followed by reduction to form the deuterated secondary amine, which is then reacted with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol. A more direct approach, and the one detailed below, utilizes commercially available N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine.
A plausible synthetic route starting from a deuterated benzylamine (B48309) would first involve the synthesis of N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine. However, for the purpose of this guide, we will assume the availability of this intermediate and focus on the final coupling step.
The final step in the synthesis is the nucleophilic substitution reaction between 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine.
Experimental Protocol
Materials:
-
1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol
-
N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water (deionized)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (1.0 eq) in DMF, add N-(benzyl-d5)-2-(2-methoxyphenoxy)ethanamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization of this compound
The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and isotopic enrichment.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular weight for this compound (C₃₁H₂₇D₅N₂O₄) is 501.63 g/mol . Electrospray ionization (ESI) in positive mode is a suitable technique.
Table 1: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₃₁H₂₇D₅N₂O₄ |
| Molecular Weight | 501.63 |
| [M+H]⁺ | 502.64 |
The fragmentation pattern is expected to be similar to that of non-labeled N-Benzyl Carvedilol, with a characteristic fragment ion at m/z 96 corresponding to the deuterated benzyl (B1604629) cation ([C₆D₅CD₂]⁺).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The ¹H NMR spectrum of this compound will be similar to that of N-Benzyl Carvedilol, with the notable absence of signals corresponding to the five protons on the benzyl ring and the two benzylic protons.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H (Carbazole) |
| ~7.2-7.5 | m | 6H | Ar-H (Carbazole) |
| ~6.8-7.0 | m | 4H | Ar-H (Methoxyphenoxy) |
| ~4.2 | m | 1H | -CH(OH)- |
| ~4.1 | t | 2H | -O-CH₂- |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.8-3.0 | m | 4H | -N-CH₂-CH₂-O- |
| ~2.7 | d | 2H | -CH(OH)-CH₂-N- |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. A reverse-phase HPLC method with UV detection is typically employed.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid in Water |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
The purity of this compound should typically be ≥98% for use as an internal standard.
Experimental Workflow and Signaling Pathway
Synthesis and Characterization Workflow
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Carvedilol-Mediated β-Arrestin Signaling Pathway
Carvedilol exhibits biased agonism at the β-adrenergic receptor, where it antagonizes G-protein signaling but promotes β-arrestin-mediated signaling. This is thought to contribute to its unique therapeutic effects.[3][4][5][6] The following diagram illustrates this pathway.
Caption: Carvedilol's biased agonism at the β-adrenergic receptor.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided experimental protocol, characterization data, and workflows serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis and drug development. The successful synthesis and thorough characterization of this stable isotope-labeled standard are paramount for the accurate monitoring of impurities in Carvedilol, ensuring the safety and efficacy of this important therapeutic agent.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comprehensive Technical Guide to N-Benzyl Carvedilol-d5 as a Carvedilol Impurity Standard
This technical guide provides an in-depth overview of N-Benzyl Carvedilol-d5, its role as a crucial impurity standard in the quality control of the antihypertensive drug Carvedilol (B1668590). This document is intended for researchers, scientists, and professionals in the field of drug development and quality assurance.
Introduction to Carvedilol and the Imperative of Impurity Profiling
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely prescribed for the management of heart failure and hypertension.[1][2][3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity.[4] Consequently, the identification, quantification, and control of impurities are critical aspects of pharmaceutical manufacturing and quality control.[5][6][7][8] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with other materials.[4][9]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., Q3A and Q3B) for the control of impurities in new drug substances and products.[9][10][11][12] N-Benzyl Carvedilol is a known process-related impurity of Carvedilol.[13] To ensure accurate quantification of this impurity, a reliable analytical standard is necessary. This compound, a stable isotope-labeled analog of N-Benzyl Carvedilol, serves as an ideal internal standard for chromatographic and mass spectrometric analyses.[14][15][16]
Chemical and Physical Data
A clear understanding of the physicochemical properties of the active pharmaceutical ingredient (API) and its related impurities is fundamental for the development of robust analytical methods.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Carvedilol | 72956-09-3 | C₂₄H₂₆N₂O₄ | 406.47[2][14] |
| N-Benzyl Carvedilol (Impurity C) | 72955-94-3 | C₃₁H₃₂N₂O₄ | 496.6[15] |
| This compound | 1329792-68-8 | C₃₁H₂₇D₅N₂O₄ | 501.63[14][15] |
Synthesis of N-Benzyl Carvedilol Impurity
The formation of N-Benzyl Carvedilol as an impurity is often associated with specific synthetic routes used for the preparation of Carvedilol. One common route involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with N-[2-(2-methoxyphenoxy)ethyl]-benzylamine.[13][17]
Illustrative Synthetic Step:
A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol and 2-(2-methoxyphenoxy)-N-benzylethanamine in a suitable solvent such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃), is heated to reflux.[13] Following the completion of the reaction, the product is isolated through extraction and purified.[13]
Analytical Methodologies for Impurity Quantification
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone for the separation, identification, and quantification of impurities in pharmaceutical products.[9][10][18]
The following protocol is a composite of established methods for the analysis of Carvedilol and its impurities.[19][20][21][22]
-
Chromatographic System: A validated HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or a similar C18 reversed-phase column.[19][22]
-
Mobile Phase A: A mixture of water, acetonitrile (B52724), and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v), with the pH adjusted to 2.0.[19][22]
-
Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[19][22]
-
Gradient Elution: A linear gradient is typically employed to ensure the separation of the main component from its impurities.
-
Injection Volume: 10 µL.[20]
| Parameter | Method 1[21] | Method 2[19] | Method 3[20] |
| Column | Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm) | Inertsil ODS 3V (150 mm x 4.6 mm, 5μm) | Inertsil ODS-3 V (4.6 mm ID × 250 mm, 5 μm) |
| Mobile Phase | A: Acetonitrile:Buffer (10:1000 v/v), B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) | A: Water:ACN:TFA (80:20:0.1), B: Water:ACN (100:900) | A: 0.02 mol/L KH₂PO₄ (pH 2.0), B: Acetonitrile |
| Detection | 226 nm and 240 nm | 240 nm | 240 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
The Critical Role of this compound as an Internal Standard
In quantitative analysis, particularly with LC-MS, an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. It co-elutes with the analyte of interest (N-Benzyl Carvedilol) and exhibits nearly identical chemical and physical properties, but it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This ensures a highly accurate and precise quantification of the impurity.
Visualizing Key Concepts and Pathways
Carvedilol's mechanism of action is complex, involving the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors.[24] Research suggests that Carvedilol may also act as a "biased ligand," stimulating β-arrestin-mediated signaling pathways independently of G-protein activation, which could contribute to its unique clinical efficacy.[25][26][27] However, more recent studies propose that G-protein activation is the primary driver of Carvedilol's signaling through β2-adrenoceptors.[28]
Caption: Proposed signaling pathways of Carvedilol at the β-adrenergic receptor.
The process of analyzing impurities in a drug substance is a systematic procedure that ensures the reliability and accuracy of the results.
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
This diagram illustrates the relationship between the active drug, its process impurity, and the deuterated standard used for its precise measurement.
Caption: The logical relationship between Carvedilol, its impurity, and the standard.
Conclusion
The meticulous control of impurities is a non-negotiable aspect of ensuring the safety and efficacy of pharmaceutical products.[5][6] this compound serves as an indispensable tool for the accurate quantification of the N-Benzyl Carvedilol impurity in Carvedilol drug substances and products. Its use as an internal standard in modern analytical techniques like LC-MS/MS allows for robust and reliable quality control, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.[4][7][8] This technical guide underscores the importance of well-characterized impurity standards in the lifecycle of a pharmaceutical product.
References
- 1. Carvedilol Impurities | SynZeal [synzeal.com]
- 2. Carvedilol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmacy.biz [pharmacy.biz]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. healthmanagement.org [healthmanagement.org]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Impurity Standards Suppliers, Impurity Standards Manufacturers, Impurities Suppliers in India, Impurities Standards Manufacturer, Pharmaceuticals impurity Standards [chemicea.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 12. uspnf.com [uspnf.com]
- 13. connectjournals.com [connectjournals.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijpsonline.com [ijpsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 25. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. [PDF] A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]
- 28. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl Carvedilol-d5: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Benzyl Carvedilol-d5, a deuterated analog of a Carvedilol (B1668590) impurity, for its application in research and development. This document covers its commercial availability, key chemical properties, and detailed methodologies for its use as an internal standard in analytical assays.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. The following tables summarize the key information from various vendors.
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | Website |
| LGC Standards | TRC-B233672 | --INVALID-LINK--[1] |
| MedChemExpress | HY-113337S | --INVALID-LINK--[2] |
| Omsynth Lifesciences | OM_2724 | --INVALID-LINK-- |
| Pharmaffiliates | PA STI 011240 | --INVALID-LINK--[3][4] |
| Toronto Research Chemicals (TRC) | B233672 | --INVALID-LINK-- |
| Clearsynth | CS-S-1045 | --INVALID-LINK-- |
| Biosynth | EDC61622 | --INVALID-LINK--[5] |
| Fisher Scientific (distributor for TRC) | NC1379783 | --INVALID-LINK--[6] |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol | Pharmaffiliates[4] |
| CAS Number | 1329792-68-8 | LGC Standards[7] |
| Unlabeled CAS Number | 72955-94-3 | LGC Standards[7] |
| Molecular Formula | C₃₁H₂₇D₅N₂O₄ | Pharmaffiliates[3][4] |
| Molecular Weight | 501.63 g/mol | Pharmaffiliates[3][4] |
| Appearance | Off-White Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
| Shipping Conditions | Ambient | Pharmaffiliates |
| Purity | >98% | Biosynth[5] |
| Isotopic Enrichment | Not specified by most suppliers. Assumed to be >98% D. | General practice for deuterated standards. |
Synthesis and Signaling Pathway
Logical Workflow for Synthesis
The synthesis of this compound involves the coupling of key intermediates. While the exact proprietary synthesis methods are not disclosed by manufacturers, a plausible synthetic route can be inferred from the synthesis of Carvedilol and its impurities. The following diagram illustrates a logical workflow for the synthesis of this compound.
References
- 1. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Benzyl 6,7,8,9-tetrahydro carvedilol | 1329616-22-9 | EDC61622 [biosynth.com]
- 6. Toronto Research Chemicals 2.5MG this compound, Quantity: 2.50mg | Fisher Scientific [fishersci.se]
- 7. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]
N-Benzyl Carvedilol-d5 CAS number and molecular formula
An In-depth Technical Guide to N-Benzyl Carvedilol-d5
This technical guide provides comprehensive information on this compound, a deuterated analog of a Carvedilol (B1668590) impurity. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines its chemical properties, a representative synthesis protocol, and delves into the relevant signaling pathways of its parent compound, Carvedilol.
Core Chemical Data
This compound is a stable isotope-labeled form of N-Benzyl Carvedilol, which is a known impurity of the antihypertensive drug Carvedilol.[1] The deuteration makes it a valuable tool in analytical and research settings, particularly in pharmacokinetic studies.
| Parameter | Value | References |
| CAS Number | 1329792-68-8 | [1][2][3][4] |
| Molecular Formula | C31H27D5N2O4 | [1][2][3][4] |
| Molecular Weight | 501.63 g/mol | [1][2][3][4] |
| Synonym | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol | [1][2] |
| Application | Labeled Carvedilol impurity for use as a pharmaceutical reference standard. | [1] |
Experimental Protocols
Synthesis of N-Benzyl Carvedilol
The following protocol describes a general method for the synthesis of N-Benzyl Carvedilol, which can be adapted for its deuterated analog by using deuterated N-benzyl-2-(2-methoxyphenoxy)ethanamine.
Materials:
-
1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol
-
2-(2-methoxyphenoxy)-N-benzylethanamine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure: [5]
-
A mixture of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (0.072 mol), 2-(2-methoxyphenoxy)-N-benzylethanamine (0.079 mol), and potassium carbonate (0.144 mol) is prepared in 150 ml of DMF.
-
The reaction mixture is heated to reflux for 6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
300 ml of water is added to the reaction mass.
-
The product is extracted with 200 ml of ethyl acetate.
-
The organic layer is collected and dried over anhydrous sodium sulfate.
-
The solvent is distilled off under reduced pressure to yield N-Benzyl Carvedilol.
Signaling Pathways of Carvedilol
Carvedilol, the parent compound, is a non-selective beta-adrenergic receptor blocker with additional alpha-1 blocking activity.[6][7] Its clinical efficacy, particularly in heart failure, is attributed to its unique signaling properties, including biased agonism at the β2-adrenergic receptor.[8]
Unlike traditional β-blockers, Carvedilol can stimulate β-arrestin-mediated signaling pathways independent of G-protein activation.[8] This "biased ligand" activity leads to the activation of downstream effectors like the ERK1/2 pathway, which may contribute to its therapeutic benefits.[8][9] Recent studies also suggest that Carvedilol can induce a β1-adrenergic receptor-nitric oxide synthase 3 (NOS3)-cGMP signaling pathway, which promotes cardiac contractility with minimal impact on calcium cycling.[10][11]
Carvedilol's Biased Agonism at the β-Adrenergic Receptor
The following diagram illustrates the concept of Carvedilol's biased agonism at a β-adrenergic receptor, leading to the activation of the β-arrestin pathway.
Caption: Carvedilol's biased agonism at the β-adrenergic receptor.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. omsynth.com [omsynth.com]
- 5. connectjournals.com [connectjournals.com]
- 6. jocpr.com [jocpr.com]
- 7. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Carvedilol Activates a Myofilament Signaling Circuitry to Restore Cardiac Contractility in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of N-Benzyl Carvedilol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of N-Benzyl Carvedilol-d5, a critical internal standard for bioanalytical studies. This document outlines the synthesis, purification, and, most importantly, the analytical methodologies used to determine the isotopic enrichment of this stable isotope-labeled compound.
Introduction
This compound is the deuterium-labeled analog of N-Benzyl Carvedilol, a known impurity and metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are essential for accurate quantification of the analyte by mass spectrometry. The five deuterium (B1214612) atoms on the benzyl (B1604629) ring of this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. High isotopic enrichment minimizes cross-contribution to the analyte's mass spectrometric signal, ensuring a low background and accurate measurements, especially at the lower limit of quantification.
Synthesis and Purification
The synthesis of this compound typically mirrors the synthesis of its non-labeled counterpart, with the introduction of the deuterium atoms occurring through the use of a deuterated starting material.
A common synthetic route for N-Benzyl Carvedilol involves the reaction of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol with N-(2-(2-methoxyphenoxy)ethyl)benzylamine.[1] To produce the d5 variant, N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine is used. The deuterated benzylamine (B48309) can be synthesized by reacting 2-(2-methoxyphenoxy)ethanamine with benzyl-d5-bromide or a similar deuterated benzylating agent.
General Synthetic Scheme:
-
Preparation of the Deuterated Benzylamine: 2-(2-methoxyphenoxy)ethanamine is reacted with a deuterated benzyl halide (e.g., benzyl-d5-bromide) in the presence of a base to yield N-(2-(2-methoxyphenoxy)ethyl)benzyl-d5-amine.
-
Coupling Reaction: The deuterated benzylamine is then coupled with 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol in a suitable solvent, such as dimethylformamide (DMF), with a base like potassium carbonate, to yield this compound.[1]
Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, followed by recrystallization to ensure high chemical and isotopic purity.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial and is primarily accomplished using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data
The isotopic distribution of this compound is a key specification provided by the manufacturer in the Certificate of Analysis (CoA). While the exact distribution can vary between batches, a typical specification for a high-quality deuterated standard is presented below.
| Isotopologue | Mass Shift | Expected Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 | +4 | < 5.0 |
| d5 | +5 | > 98.0 |
Experimental Protocols
HRMS is the most common and direct method for determining the isotopic distribution of a labeled compound. It allows for the separation and quantification of ions with very small mass differences.
Methodology:
-
Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode, focusing on the m/z range of the protonated molecular ions ([M+H]⁺) of the different isotopologues.
-
Data Analysis: The relative abundance of each isotopologue (d0 to d5) is determined by integrating the peak areas of their respective [M+H]⁺ ions in the mass spectrum. The isotopic purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration by quantifying the reduction in the signal intensity of the protons that have been replaced by deuterium.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube. A known amount of an internal standard with a distinct, non-overlapping signal may be added for quantitative purposes.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. The acquisition parameters, such as the relaxation delay, are optimized to ensure accurate integration.
-
Data Analysis: The integral of the remaining proton signals on the benzyl ring is compared to the integral of a proton signal in a non-deuterated part of the molecule. The percentage of deuteration can be calculated from the reduction in the integral value of the benzyl protons.
Visualizations
Caption: Experimental workflow for isotopic purity determination.
Note: The DOT language does not directly support complex chemical structure rendering. A placeholder for an image of the chemical structure is used above. For a true representation, the positions of the deuterium atoms on the benzyl ring would be explicitly marked.
Caption: Structure of N-Benzyl Carvedilol with deuterated sites.
References
stability of N-Benzyl Carvedilol-d5 under laboratory conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of N-Benzyl Carvedilol-d5 under various laboratory conditions. This compound is the deuterated form of N-Benzyl Carvedilol, a known impurity and degradation product of Carvedilol, a non-selective beta/alpha-1 blocker used in the management of heart failure and hypertension. Understanding the stability of this labeled compound is critical for its use as a reference standard in analytical and pharmacokinetic studies.
Due to the limited availability of direct stability data for this compound, this guide leverages extensive stability studies conducted on the parent compound, Carvedilol. The methodologies and degradation pathways identified for Carvedilol provide a robust framework for assessing the stability of its N-benzyl derivative.
Recommended Storage Conditions
To ensure the integrity of this compound, it is essential to adhere to the recommended storage conditions as provided by suppliers. These conditions are crucial for minimizing degradation and preserving the isotopic purity of the compound.
| Parameter | Condition | Source(s) |
| Storage Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) | [1][2][3] |
| Shipping Conditions | Ambient or on Blue Ice | [1][2] |
| Container | Tightly sealed, protected from light | [4] |
Note: Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Carvedilol Signaling Pathways
Carvedilol exerts its therapeutic effects by antagonizing adrenergic receptors. It is a non-selective antagonist of β1 and β2-adrenergic receptors and also blocks α1-adrenergic receptors.[5] The diagram below illustrates the primary signaling pathways affected by Carvedilol. Blockade of these pathways leads to reduced heart rate, cardiac output, and blood pressure.
Interestingly, Carvedilol also exhibits "biased agonism," particularly at the β2-adrenergic receptor. It can stimulate β-arrestin-mediated signaling, which is independent of G-protein activation, potentially contributing to its unique clinical efficacy.[1][6][7]
Experimental Protocols for Stability Assessment
The stability of this compound can be determined using forced degradation studies, which are standard in the pharmaceutical industry to identify potential degradation products and establish degradation pathways. The following protocols are based on validated stability-indicating methods for Carvedilol and are directly applicable to its deuterated N-benzyl derivative.[7][8][9]
Forced Degradation (Stress) Studies
The objective of forced degradation is to subject this compound to conditions more severe than accelerated stability testing to trigger degradation.
3.1.1 Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
3.1.2 Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 0.5 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60-70°C) for a specified period (e.g., up to 24 hours). Neutralize the solution with an equivalent amount of base before analysis.[5][7]
-
Base (Alkali) Hydrolysis: Mix the stock solution with 0.1 M to 0.5 M sodium hydroxide (B78521) (NaOH). Incubate at a controlled temperature (e.g., 60-70°C) for a specified period. Carvedilol has shown sensitivity to alkaline conditions.[5][7] Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours. Carvedilol is known to be particularly sensitive to oxidation.[7]
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 70°C) for an extended period (e.g., 24 hours).[7]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[7]
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.
3.2.1 Chromatographic Conditions (Example): The following conditions have been successfully used for the analysis of Carvedilol and its impurities.[7][8][10][11]
| Parameter | Specification |
| Column | C8 or C18 (e.g., NUCLEOSIL 100 C8, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetic acid buffer, pH 2.0-3.0) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 - 1.3 mL/min |
| Column Temperature | 40 - 55°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 - 50 µL |
3.2.2 Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]
Stability Study Workflow
The diagram below outlines the logical flow of a comprehensive stability study for this compound, from sample preparation to data analysis.
Data Presentation: Stability of Carvedilol
The tables below summarize typical results from forced degradation studies on Carvedilol. While not specific to this compound, they indicate the conditions under which the core structure is likely to degrade. The primary degradation products are often referred to as Impurity A, B, C, etc., in pharmacopeial methods.[7][8]
Table 1: Summary of Carvedilol Degradation under Stress Conditions
| Stress Condition | Observation | Expected Sensitivity of this compound |
| Acid Hydrolysis (0.5N HCl, 70°C) | Stable to minor degradation | Likely stable |
| Alkali Hydrolysis (0.5N NaOH, 70°C) | Significant degradation observed | Likely sensitive |
| Oxidative (3% H₂O₂) | Significant degradation observed | Likely sensitive |
| Thermal (70°C) | Stable | Likely stable |
| Photolytic (UV light) | Stable | Likely stable |
Source: Data compiled from studies on Carvedilol tablets and bulk drug.[7]
Table 2: HPLC Analysis of Carvedilol Tablets under Accelerated and Long-Term Conditions
| Condition | Duration | Impurity A (%) | Total Impurities (%) | Assay (%) |
| Accelerated (40°C, 75% RH) | 6 months | < 0.2 | < 0.5 | 98.0 - 102.0 |
| Long-Term (25°C, 60% RH) | 36 months | < 0.2 | < 0.5 | 98.0 - 102.0 |
Source: Representative data from stability studies on Carvedilol tablets, demonstrating stability under ICH conditions.[8]
Conclusion
While direct stability data for this compound is not extensively published, a robust stability-indicating profile can be established by applying the well-documented methodologies used for the parent drug, Carvedilol. The primary sensitivities of the Carvedilol molecule appear to be to oxidative and alkaline conditions. For its use as a reference standard, this compound should be stored under refrigerated or frozen conditions, protected from light, and handled with care to avoid exposure to basic and oxidizing environments. The experimental protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to perform rigorous stability assessments, ensuring the accuracy and reliability of their scientific investigations.
References
- 1. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. [PDF] A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzyl Carvedilol-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl Carvedilol-d5, a labeled impurity and degradation product of Carvedilol.[1] This document is intended to serve as a reference for researchers and professionals involved in the development, quality control, and analysis of Carvedilol-related pharmaceutical products.
Certificate of Analysis: Physicochemical Data
The following table summarizes the typical physicochemical properties of this compound, as would be presented in a Certificate of Analysis.
| Parameter | Specification |
| Chemical Name | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol |
| CAS Number | 1329792-68-8 |
| Molecular Formula | C₃₁H₂₇D₅N₂O₄ |
| Molecular Weight | 501.63 g/mol |
| Appearance | Off-White Solid |
| Storage | 2-8°C Refrigerator |
| Shipping Conditions | Ambient |
Experimental Protocols
The quality and purity of this compound as a reference standard are critical for its intended use in analytical methodologies. A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential for its characterization. Below is a representative HPLC method adapted from established analytical procedures for Carvedilol and its impurities.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed to separate this compound from Carvedilol and other related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V, 4.6 mm x 250 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (B84403) solution, with pH adjusted to 2.0 using phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 240 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.
Identity Confirmation by Mass Spectrometry (MS)
To unequivocally confirm the identity of this compound, mass spectrometry is employed.
-
Instrumentation: A high-resolution mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Expected Result: The measured m/z should correspond to the calculated exact mass of the protonated molecule ([M+H]⁺) of this compound.
Visualized Workflows
Quality Control and Certification Workflow for this compound Reference Standard
The following diagram illustrates a typical workflow for the quality control and certification of a pharmaceutical reference standard like this compound.
Caption: Quality control workflow for a pharmaceutical reference standard.
Note on Signaling Pathways: As this compound is a labeled chemical standard used for analytical purposes, primarily as an impurity marker, it is not characterized by a pharmacological signaling pathway. Its utility lies in its application for the accurate identification and quantification of the corresponding impurity in drug substance and product, ensuring the safety and quality of Carvedilol formulations.
References
Understanding the Mass Spectrum of N-Benzyl Carvedilol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrum of N-Benzyl Carvedilol-d5, a deuterated internal standard crucial for the quantitative analysis of N-Benzyl Carvedilol, a known impurity of the antihypertensive drug Carvedilol. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents key data in a structured format for ease of reference.
Introduction to this compound
This compound is the deuterium-labeled analogue of N-Benzyl Carvedilol. The five deuterium (B1214612) atoms are located on the phenyl ring of the benzyl (B1604629) group. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical and impurity profiling methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).
Chemical Structure:
-
Carvedilol Core: Comprises a carbazole (B46965) moiety linked to a propan-2-ol side chain.
-
N-Benzyl Group: A benzyl group is attached to the secondary amine of the side chain.
-
Deuterium Labeling: The phenyl ring of the N-benzyl group is perdeuterated (d5).
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is typically acquired using electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is the precursor ion for tandem mass spectrometry (MS/MS) analysis.
Precursor Ion
The theoretical exact mass of N-Benzyl Carvedilol is 496.2413 g/mol . With the addition of five deuterium atoms, the molecular weight of this compound is approximately 501.27 g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 502.3.
Fragmentation Pattern
The fragmentation of this compound in MS/MS is predicted to occur at several key bonds, primarily driven by the charge on the protonated amine. The most likely fragmentation pathways involve the cleavage of the C-C and C-N bonds of the side chain.
A logical workflow for identifying and characterizing the mass spectrum of this compound is presented below.
Caption: Workflow for Mass Spectral Analysis of this compound.
Based on the fragmentation of Carvedilol and related structures, the following product ions are anticipated for this compound:
| Predicted Fragment Ion | m/z (approximate) | Origin |
| [M+H - H₂O]⁺ | 502.3 | Loss of water from the hydroxyl group. |
| [C₁₅H₁₄NO₂]⁺ | 256.1 | Cleavage of the N-C bond, forming the carbazole-containing fragment. |
| [C₁₅H₁₂NO]⁺ | 222.1 | Further fragmentation of the 256.1 ion. |
| [C₇D₅CH₂NHCH₂CH₂OC₆H₄OCH₃+H]⁺ | 266.2 | Cleavage of the C-C bond adjacent to the hydroxyl group. |
| [C₇D₅CH₂]⁺ | 96.1 | Formation of the deuterated benzyl cation. |
| [C₇H₇]⁺ | 91.1 | A common fragment from benzyl groups (scrambling can occur). |
| [C₈H₉O₂]⁺ | 137.1 | Fragment from the methoxyphenoxy-ethyl moiety. |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound by LC-MS/MS. Optimization of these parameters is recommended for specific instrumentation and matrices.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to the desired concentration range.
-
Plasma Sample Preparation (for bioanalysis):
-
To 100 µL of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 502.3.
-
Product Ions (Q3): Monitor the predicted product ions (e.g., m/z 256.1, 222.1, 96.1). The transition m/z 502.3 → 96.1 is expected to be specific and sensitive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Collision Energy: Optimize for the specific instrument and precursor-product pair. A starting point of 20-40 eV is recommended.
The logical relationship between the experimental stages is depicted in the following diagram.
Caption: Experimental Protocol Workflow.
Data Presentation
The following table summarizes the key mass spectrometric data for this compound.
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1329792-68-8 |
| Molecular Formula | C₃₁H₂₇D₅N₂O₄ |
| Molecular Weight | 501.63 |
| Ionization Mode | ESI+ |
| Precursor Ion [M+H]⁺ (m/z) | ~502.3 |
| Predicted Major Product Ions (m/z) | 256.1, 222.1, 96.1 |
| Proposed MRM Transition | m/z 502.3 → 96.1 |
Conclusion
This guide provides a comprehensive overview of the anticipated mass spectrum of this compound. The provided experimental protocols and fragmentation analysis serve as a valuable resource for researchers and scientists involved in the development of analytical methods for Carvedilol and its related impurities. The specific m/z values and relative abundances of fragment ions should be confirmed empirically using the described methodologies.
Methodological & Application
Application Note: High-Throughput Analysis of Carvedilol in Human Plasma Using N-Benzyl Carvedilol-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Carvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, N-Benzyl Carvedilol-d5, is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlined below details the sample preparation, chromatographic conditions, and mass spectrometric parameters for the successful implementation of this assay.
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. Accurate and precise measurement of Carvedilol concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1][2][3]
N-Benzyl Carvedilol is a known impurity of Carvedilol (also known as Carvedilol EP Impurity C).[4][5][6] Its deuterated form, this compound, serves as an excellent internal standard for Carvedilol analysis due to its structural similarity, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Carvedilol reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
Stock and Working Solutions
-
Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carvedilol in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Carvedilol Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma samples, calibration standards, or QC samples into the wells of a 96-well plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to each well.
-
Vortex the plate for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 2.5 min, hold at 90% B for 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas | 55 psi |
| Turbo Gas | 60 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Carvedilol | 407.2 | 100.1 | 100 |
| This compound | 501.6 | 105.1 | 100 |
Data Presentation
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for Carvedilol in human plasma.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Carvedilol | 0.1 - 100 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 10.2 | ± 8.5 | ≤ 11.5 | ± 9.2 |
| LQC | 0.3 | ≤ 8.7 | ± 6.3 | ≤ 9.8 | ± 7.1 |
| MQC | 10 | ≤ 6.5 | ± 4.1 | ≤ 7.2 | ± 5.5 |
| HQC | 80 | ≤ 5.8 | ± 3.5 | ≤ 6.9 | ± 4.8 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Carvedilol.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The developed LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, accurate, and precise assay for the quantification of Carvedilol in human plasma. The simple protein precipitation sample preparation procedure and the rapid chromatographic runtime make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Carvedilol EP Impurity C | 72955-94-3 | SynZeal [synzeal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. connectjournals.com [connectjournals.com]
Application Note: Quantitative Analysis of Carvedilol Impurities Using N-Benzyl Carvedilol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of carvedilol (B1668590) and its process-related and degradation impurities using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The use of N-Benzyl Carvedilol-d5 as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is crucial for ensuring the quality, safety, and efficacy of carvedilol active pharmaceutical ingredients (APIs) and finished drug products.
Introduction
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] During its synthesis and storage, various impurities can be formed, which need to be monitored and controlled to ensure the safety and quality of the pharmaceutical product.[2][3] Regulatory agencies like the FDA and EMA have stringent guidelines for the identification and quantification of impurities in drug substances and products.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis due to its similar chemical and physical properties to the analyte, which helps to correct for variations during the analytical process.[5] This note provides a comprehensive protocol for the simultaneous determination of carvedilol and its key impurities.
Experimental Protocols
Materials and Reagents
-
Carvedilol reference standard and its impurities (e.g., Impurity A, Impurity C, N-formyl carvedilol, N-nitroso carvedilol) were sourced from certified suppliers.
-
This compound (Internal Standard) was obtained from a specialized supplier.[6][7]
-
LC-MS grade acetonitrile, methanol (B129727), and water were purchased from a reputable source.
-
Formic acid (≥99%) and ammonium (B1175870) acetate (B1210297) (≥98%) were of analytical grade.
Standard and Sample Preparation
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve 10 mg of each reference standard (Carvedilol and its impurities) and the internal standard (this compound) in 10 mL of methanol in separate volumetric flasks.
2.2. Intermediate Standard Solution (10 µg/mL)
-
Prepare a mixed intermediate standard solution by diluting the stock solutions of carvedilol and its impurities with methanol.
2.3. Working Standard and Calibration Curve Solutions
-
Prepare a series of calibration standards by serially diluting the intermediate standard solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL.
2.4. Sample Preparation
-
Drug Substance: Accurately weigh and dissolve 10 mg of the carvedilol API in 10 mL of methanol. Dilute this solution further with the mobile phase mixture to fall within the calibration range. Spike with the internal standard to a final concentration of 10 ng/mL.
-
Tablet Formulation: Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of carvedilol and transfer to a 10 mL volumetric flask. Add 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Centrifuge the solution at 4000 rpm for 10 minutes. Dilute the supernatant to a suitable concentration within the calibration range and spike with the internal standard.[4]
UPLC-MS/MS Method
3.1. Liquid Chromatography Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 9.0 10 90 9.1 95 5 | 12.0 | 95 | 5 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Carvedilol 407.2 100.1 35 20 Impurity A 423.2 86.1 40 25 Impurity C 497.3 91.1 45 30 N-formyl carvedilol 435.2 100.1 35 22 N-nitroso carvedilol 436.2 338.2 40 28 | this compound (IS) | 502.3 | 96.1 | 45 | 30 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Table 1: Method Validation Summary
| Parameter | Carvedilol | Impurity A | Impurity C | N-formyl carvedilol | N-nitroso carvedilol |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.999 | >0.998 | >0.999 | >0.998 | >0.999 |
| LOD (ng/mL) | 0.03 | 0.04 | 0.03 | 0.05 | 0.02 |
| LOQ (ng/mL) | 0.1 | 0.12 | 0.1 | 0.15 | 0.06 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.1 | 98.2 - 101.5 | 97.5 - 102.5 | 98.8 - 101.0 |
| Precision (%RSD) | <2.0 | <2.5 | <2.2 | <2.8 | <1.8 |
Table 2: Analysis of a Stressed Carvedilol Sample (Example Data)
| Impurity | Retention Time (min) | Concentration (µg/g) | Specification Limit (%) |
| Carvedilol | 5.8 | - | - |
| Impurity A | 6.5 | 150 | 0.15 |
| Impurity C | 7.2 | 85 | 0.10 |
| N-formyl carvedilol | 5.2 | 45 | Not specified |
| N-nitroso carvedilol | 6.1 | 5 | Report |
| Unknown Impurity 1 | 4.8 | 30 | 0.10 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of carvedilol impurities.
Caption: Logical relationship from synthesis to product quality and patient safety.
Conclusion
The described UPLC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative determination of carvedilol and its impurities. This method is suitable for routine quality control testing in the pharmaceutical industry and can be a valuable tool in drug development to understand degradation pathways and ensure the safety and quality of carvedilol products. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required by regulatory authorities.
References
- 1. connectjournals.com [connectjournals.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Carvedilol Impurities | SynZeal [synzeal.com]
- 4. waters.com [waters.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note: A Validated Bioanalytical Method for the Quantification of Carvedilol in Human Plasma using LC-MS/MS with N-Benzyl Carvedilol-d5 as an Internal Standard
Abstract
This application note details a robust and validated bioanalytical method for the accurate quantification of carvedilol (B1668590) in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). N-Benzyl Carvedilol-d5 is employed as the internal standard (IS) to ensure high precision and accuracy. The method was validated according to established regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability over the analytical range. This method is suitable for pharmacokinetic and bioequivalence studies of carvedilol.
Introduction
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity used in the management of hypertension and heart failure. Accurate measurement of carvedilol concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] This application note presents a validated LC-MS/MS method for the determination of carvedilol in human plasma, utilizing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability during sample processing.
Experimental
-
Carvedilol reference standard (≥99% purity)
-
This compound (Internal Standard, IS) (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (sourced from an accredited biobank)
-
Ultrapure water
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Carvedilol | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Q1 Mass (m/z) | 407.2 | 502.3 |
| Q3 Mass (m/z) | 100.1 | 100.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (DP) | 80 V | 85 V |
| Collision Energy (CE) | 35 eV | 38 eV |
Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of carvedilol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the carvedilol primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
-
Calibration Curve (CC) Standards: Spike appropriate amounts of the carvedilol working standard solutions into blank human plasma to prepare CC standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 25, and 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 8 ng/mL
-
High QC (HQC): 40 ng/mL
-
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.
The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve. The correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.1 | 0.012 | 102.5 |
| 0.2 | 0.025 | 98.7 |
| 0.5 | 0.061 | 101.1 |
| 1 | 0.123 | 100.5 |
| 5 | 0.618 | 99.8 |
| 10 | 1.241 | 99.2 |
| 25 | 3.105 | 100.8 |
| 50 | 6.220 | 99.4 |
The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels on three different days. The results are summarized in Table 4.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 104.2 | 8.1 | 102.5 |
| LQC | 0.3 | 5.2 | 98.9 | 6.5 | 99.8 |
| MQC | 8 | 3.5 | 101.5 | 4.2 | 100.7 |
| HQC | 40 | 2.8 | 99.3 | 3.6 | 101.1 |
The precision (%CV) was within 8.1%, and the accuracy was between 98.9% and 104.2%, which is well within the acceptable limits of ±15% (±20% for LLOQ).
The matrix effect was evaluated by comparing the peak response of carvedilol in post-extraction spiked plasma samples with that of neat solutions. The recovery was determined by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 92.5 | 97.8 |
| HQC | 40 | 94.1 | 98.5 |
| IS | 100 | 93.2 | 98.1 |
The results indicate that the protein precipitation method provides consistent and high recovery, with minimal matrix effects observed.
The stability of carvedilol in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 6: Stability Summary
| Stability Condition | Duration | Mean Stability (%) |
| Bench-Top | 6 hours at Room Temp. | 98.2 |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 97.5 |
| Long-Term | 30 days at -80°C | 99.1 |
Carvedilol was found to be stable in human plasma under all tested conditions.
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of carvedilol in human plasma has been successfully developed and validated using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This validated method is well-suited for high-throughput analysis of clinical samples in pharmacokinetic and bioequivalence studies.
References
Application Notes and Protocols for N-Benzyl Carvedilol-d5 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of N-Benzyl Carvedilol-d5 from plasma samples. The methodologies described are based on established techniques for the bioanalysis of Carvedilol (B1668590) and its analogues, ensuring robustness and reliability for pharmacokinetic and other drug development studies. The protocols cover three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
This compound is a stable isotope-labeled internal standard used in the quantitative analysis of N-Benzyl Carvedilol or related compounds in biological matrices. Accurate and precise quantification by techniques such as LC-MS/MS is highly dependent on the efficiency and cleanliness of the sample preparation method. The choice of extraction technique can significantly impact recovery, matrix effects, and the overall sensitivity of the assay. This guide presents protocols for three widely used extraction methods, allowing researchers to select the most appropriate technique based on their specific analytical needs and laboratory capabilities.
Sample Preparation Techniques: A Comparative Overview
The selection of a sample preparation technique is a critical step in bioanalytical method development. The following table summarizes the key quantitative parameters associated with different extraction methods for Carvedilol and its analogues in plasma, providing a basis for comparison.
| Technique | Analyte(s) | Internal Standard | Extraction Recovery (%) | LLOQ (ng/mL) | Key Findings |
| Protein Precipitation (PPT) | Carvedilol | Toremifene | Not explicitly stated, but method showed acceptable precision and accuracy.[1] | 2 | A simple and rapid method where plasma samples were deproteinized with acetonitrile (B52724) and the supernatant was directly injected.[2][1] |
| Liquid-Liquid Extraction (LLE) | Carvedilol, 4'-hydroxyphenyl carvedilol | Propranolol | Carvedilol: 83.94 - 91.67 | 0.050 | A simple, rapid, and low-cost assay. The extraction procedure took only 2 minutes.[3] |
| Salt-Assisted LLE (SALLE) | Carvedilol | Not specified | 96.0 - 105.0 | 3.3 (as µg/L) | A fast and simple method using acetonitrile and NaCl for phase separation.[4] |
| Solid-Phase Extraction (SPE) | Carvedilol, 4-OH carvedilol | Abacavir | Carvedilol: 78.90, 4-OH carvedilol: 83.25 | Carvedilol: 0.5, 4-OH carvedilol: 0.3 | SPE was noted for its advantages in providing clean extracts.[5] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the three sample preparation techniques. These protocols are designed to be readily implemented in a laboratory setting.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from plasma samples. It is often the first choice for rapid sample screening.
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each plasma sample to achieve the desired final concentration.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help to concentrate the analyte.
-
Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: A schematic of the protein precipitation workflow.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT.
Protocol:
-
Sample Aliquoting: Aliquot 500 µL of plasma sample into a clean glass test tube.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
pH Adjustment (Optional but Recommended): Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample, which can improve the extraction efficiency of basic compounds like Carvedilol.
-
Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing/Mixing: Vortex the mixture for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Caption: A schematic of the liquid-liquid extraction workflow.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away. This method is highly selective and can provide significant analyte concentration.
Protocol:
-
Sample Pre-treatment:
-
Aliquot 500 µL of plasma into a clean tube.
-
Add the this compound internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix. This acidification step is crucial for retaining the basic analyte on a mixed-mode cation exchange SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction
Caption: A schematic of the solid-phase extraction workflow.
Conclusion
The choice of sample preparation technique for this compound in plasma depends on the specific requirements of the bioanalytical assay, including the desired level of cleanliness, sensitivity, and throughput. For rapid analysis, protein precipitation is a suitable option. For cleaner extracts and improved sensitivity, liquid-liquid extraction is a robust choice. For the highest level of extract purity and analyte concentration, solid-phase extraction is the recommended method. The protocols provided herein offer a solid foundation for the development and validation of bioanalytical methods for this compound and related compounds. It is always recommended to perform a thorough method validation to ensure the chosen sample preparation technique meets the required performance characteristics for the intended application.
References
- 1. Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. scispace.com [scispace.com]
Application Note: High-Performance Liquid Chromatography for the Separation of N-Benzyl Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of N-Benzyl Carvedilol-d5. This deuterated analog is often used as an internal standard in the quantitative analysis of Carvedilol (B1668590) and its metabolites. The described protocol provides a reliable method for separating this compound from the parent drug, Carvedilol, and other related substances, ensuring accurate quantification in research and pharmaceutical quality control settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and an acidic phosphate (B84403) buffer, coupled with UV detection. Further confirmation and differentiation from the non-deuterated form can be achieved by interfacing the HPLC system with a mass spectrometer.
Introduction
Carvedilol is a non-selective beta/alpha-1 blocker used in the treatment of heart failure and hypertension. In pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of the drug and its metabolites in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). The chromatographic separation of the deuterated standard from the analyte and potential impurities is critical for method specificity and reliability. This document provides a comprehensive protocol for the HPLC separation of this compound. While deuterated standards are primarily distinguished by their mass-to-charge ratio in MS detection, chromatographic separation from the unlabeled compound and other impurities is a key aspect of a robust analytical method.
Experimental Protocols
Sample Preparation
For analysis of a drug substance, a simple dilution in the mobile phase is typically sufficient.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol (B129727) or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 v/v Buffer:Acetonitrile) to a final concentration of approximately 10 µg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm PVDF syringe filter prior to injection.
For analysis in biological matrices such as plasma, a sample extraction procedure is necessary.
-
Plasma Sample Preparation: To 200 µL of plasma, add the internal standard solution.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of diethyl ether and ethyl acetate, or utilize a solid-phase extraction (SPE) cartridge for sample clean-up[1][2].
-
Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
HPLC Instrumentation and Conditions
The following conditions are a robust starting point for the separation. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3][4] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.0 with Phosphoric Acid[3][4] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm[3][4][5] |
Mass Spectrometry Conditions (for LC-MS/MS)
For definitive identification and quantification, especially in complex matrices, coupling the HPLC to a mass spectrometer is recommended.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] |
| MRM Transitions | To be determined by direct infusion of this compound and Carvedilol. |
Data Presentation
The following tables summarize the expected chromatographic performance.
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Table 2: Expected System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (between Carvedilol and this compound) | ≥ 1.5 (if chromatographically separable) |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 3: Expected Retention Times
| Compound | Expected Retention Time (min) |
| Carvedilol | ~22[4] |
| This compound | Slightly earlier than Carvedilol |
Note: The deuterated compound is expected to elute slightly earlier than the non-deuterated analog due to the isotopic effect, though they may co-elute depending on the efficiency of the chromatographic system. The primary means of differentiation in a mixture is mass spectrometry.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The provided RP-HPLC method is designed to be a robust starting point for the separation of this compound. The use of a C18 column with an acetonitrile and acidic buffer mobile phase is a well-established approach for the analysis of Carvedilol and its related compounds[3][4][5][6][7]. The acidic pH of the mobile phase ensures that Carvedilol, a basic compound, is protonated, which generally leads to sharper peaks and better chromatographic performance on silica-based C18 columns.
The gradient elution allows for the effective separation of compounds with a range of polarities. While this compound and Carvedilol have very similar chemical properties and may not be fully resolved chromatographically, this method will effectively separate them from other potential impurities and degradation products. For applications requiring the simultaneous quantification of Carvedilol and this compound as an internal standard, LC-MS/MS is the preferred technique. The mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on their different mass-to-charge ratios, even if they co-elute[1].
Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness for its intended application. This includes assessing the stability of the analyte in the prepared solutions.
Conclusion
This application note provides a detailed protocol for the separation of this compound using reversed-phase HPLC with UV detection. The method is suitable for the analysis of the bulk drug substance and can be adapted for the analysis of biological samples with appropriate extraction procedures. The provided workflow, chromatographic conditions, and data presentation tables serve as a comprehensive guide for researchers and scientists in the pharmaceutical field. For definitive quantification, especially when used as an internal standard, coupling this HPLC method with mass spectrometric detection is highly recommended.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. HPLC analysis, isolation and identification of a new degradation product in carvedilol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of N-Benzyl Carvedilol-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Benzyl Carvedilol-d5. N-Benzyl Carvedilol (B1668590) is a known impurity and metabolite of Carvedilol, a widely used beta-blocker. The deuterated analog, this compound, is an ideal internal standard for bioanalytical and pharmaceutical quality control assays. This document provides the essential mass spectrometry parameters, a detailed experimental protocol, and a visual representation of the analytical workflow to aid researchers, scientists, and drug development professionals in implementing this method.
Introduction
Carvedilol is a non-selective beta-adrenergic receptor antagonist used in the treatment of heart failure and hypertension. During its synthesis and metabolism, various related compounds, including N-Benzyl Carvedilol, can be formed.[1] Accurate and sensitive quantification of such impurities and metabolites is crucial for ensuring the safety and efficacy of the pharmaceutical product. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving analytical accuracy.[2][3]
This application note provides a comprehensive protocol for the detection of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Experimental
Instrumentation and Software
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended for good chromatographic separation.[4]
-
Software: Instrument control and data acquisition software.
Chemicals and Reagents
-
This compound reference standard
-
N-Benzyl Carvedilol reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation Protocol
For analysis in a biological matrix such as plasma, a protein precipitation or solid-phase extraction (SPE) method is recommended.
Protein Precipitation Protocol:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.[4][5]
Mass Spectrometry Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument used. The molecular weight of N-Benzyl Carvedilol is 496.6 g/mol , leading to a protonated molecule [M+H]⁺ of approximately m/z 497.6. The molecular weight of this compound is 501.6 g/mol , resulting in a protonated molecule [M+H]⁺ of approximately m/z 502.6.[1]
The fragmentation of N-benzyl compounds in positive ion mode often results in the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion.[6][7] For this compound, where the deuterium (B1214612) labels are on the benzyl ring, this would result in a fragment at m/z 96. Another significant fragmentation pathway for Carvedilol involves the cleavage of the side chain, yielding a product ion at m/z 100.1.[8][9] A similar fragmentation is expected for N-Benzyl Carvedilol.
Table 1: Mass Spectrometry Parameters for N-Benzyl Carvedilol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Benzyl Carvedilol | 497.6 | 91.1 | 100 | 35 - 45 |
| [Additional Product Ion] | ||||
| This compound | 502.6 | 96.1 | 100 | 35 - 45 |
| [Additional Product Ion] |
Note: The collision energy should be optimized for the specific instrument to achieve the best signal intensity. The values provided are based on typical energies used for similar compounds.
Liquid Chromatography Parameters
Table 2: Suggested Liquid Chromatography Gradient
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
| 6.1 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Workflow and Data Analysis
The overall workflow for the analysis of this compound is depicted in the following diagram.
Data is acquired using the instrument's software. The peak areas of the analyte and the internal standard are integrated, and the ratio of the analyte peak area to the internal standard peak area is used for quantification. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the detection and quantification of this compound. The provided mass spectrometry and chromatography parameters, along with the detailed experimental protocol, offer a solid foundation for researchers to implement this method in their laboratories for various applications, including pharmacokinetic studies and impurity profiling of Carvedilol.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Benzyl Carvedilol-d5 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Benzyl Carvedilol-d5, a deuterated analog of a Carvedilol-related compound, in drug metabolism and pharmacokinetic (DMPK) studies. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the unlabeled analyte ensure high accuracy and precision in quantifying the target compound in complex biological matrices.
Introduction to Carvedilol (B1668590) Metabolism
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure.[1][2][3] It undergoes extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[4][5] The primary metabolic pathways include aromatic ring oxidation and glucuronidation.[4][6]
Key metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP2C9, with minor contributions from CYP3A4, CYP1A2, CYP2C19, and CYP2E1.[4][6] Major active metabolites include 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, formed mainly by CYP2D6.[6] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β-blocking activity than the parent compound.[2][4] These metabolites are further conjugated via glucuronidation and sulfation before excretion, primarily through the bile into the feces.[4]
Role of this compound as an Internal Standard
In quantitative bioanalytical methods, an internal standard is crucial for correcting for variability during sample preparation and analysis.[7][8] A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[7] The deuterium (B1214612) labels result in a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery, ionization efficiency, and potential matrix effects, leading to more accurate and precise quantification.[7][9]
While N-Benzyl Carvedilol is identified as a potential impurity or synthetic precursor of Carvedilol, its deuterated form, this compound, serves as an ideal internal standard for the LC-MS/MS-based quantification of N-benzyl carvedilol in biological samples. This is particularly relevant in studies investigating the metabolic fate of Carvedilol-related compounds or impurities.
Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to assess the metabolic stability of N-Benzyl Carvedilol using HLM, with this compound as the internal standard for quantification.
Objective: To determine the in vitro intrinsic clearance (CLint) of N-Benzyl Carvedilol.
Materials:
-
N-Benzyl Carvedilol
-
This compound (Internal Standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of N-Benzyl Carvedilol (1 mM) in DMSO.
-
Prepare a working solution of N-Benzyl Carvedilol (100 µM) by diluting the stock solution in phosphate buffer.
-
Prepare the internal standard stock solution of this compound (1 mg/mL) in methanol. Create a working solution (e.g., 100 ng/mL) in 50:50 ACN:MeOH. This will be the precipitation/extraction solution.
-
-
Incubation:
-
Pre-warm the HLM, NADPH regenerating system, and phosphate buffer to 37°C.
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
HLM (final concentration e.g., 0.5 mg/mL)
-
N-Benzyl Carvedilol working solution (final concentration e.g., 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Quenching and Extraction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the this compound internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific MRM transitions for N-Benzyl Carvedilol and this compound need to be optimized.
Data Analysis:
-
Plot the natural logarithm of the peak area ratio (N-Benzyl Carvedilol / this compound) versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
Pharmacokinetic Study in Rodents
This protocol describes a basic pharmacokinetic study in rats following oral administration of N-Benzyl Carvedilol.
Objective: To determine the key pharmacokinetic parameters of N-Benzyl Carvedilol in rats.
Materials:
-
N-Benzyl Carvedilol
-
This compound (Internal Standard)
-
Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Blood collection tubes (e.g., with K2EDTA)
Procedure:
-
Dosing:
-
Fast the rats overnight with free access to water.
-
Prepare a dosing formulation of N-Benzyl Carvedilol in the vehicle.
-
Administer a single oral dose of N-Benzyl Carvedilol (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples on ice.
-
Use a protein precipitation method for sample extraction as described in the in vitro protocol, spiking the precipitation solvent with this compound.
-
Analyze the samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: From the plasma concentration-time profile, the following pharmacokinetic parameters can be calculated using appropriate software:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described studies.
Table 1: In Vitro Metabolic Stability of N-Benzyl Carvedilol in Human Liver Microsomes
| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.12 | 12 |
Table 2: Pharmacokinetic Parameters of N-Benzyl Carvedilol in Rats (10 mg/kg, Oral)
| Parameter | Unit | Value |
| Cmax | ng/mL | 250 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng*h/mL | 1200 |
| t½ | h | 4.2 |
| CL/F | mL/min/kg | 138 |
| Vd/F | L/kg | 46 |
Visualizations
Carvedilol Metabolism Pathway
Caption: Phase I and Phase II metabolic pathways of Carvedilol.
Experimental Workflow for In Vitro Metabolism Study
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carvedilol - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Benzyl Carvedilol-d5 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Its complex pharmacology, which includes biased agonism at the beta-2 adrenergic receptor, makes it an important tool for studying G-protein coupled receptor (GPCR) signaling. N-Benzyl Carvedilol-d5 is a deuterated analog of a known impurity of Carvedilol, N-Benzyl Carvedilol. The inclusion of deuterium (B1214612) atoms provides a stable isotopic label, making it a valuable tool for certain analytical applications, though in functional cell-based assays, its biological activity is expected to be comparable to its non-deuterated counterpart.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of GPCRs, with a focus on beta-arrestin recruitment and cyclic AMP (cAMP) modulation assays.
Data Presentation
The following tables summarize hypothetical quantitative data from HTS assays using this compound as a reference compound.
Table 1: Beta-Arrestin Recruitment Assay Data
| Compound | Target Receptor | EC50 (nM) | Max Response (% of Control) | Hill Slope |
| Isoproterenol (Control) | Beta-2 Adrenergic R | 10 | 100 | 1.1 |
| This compound | Beta-2 Adrenergic R | 150 | 85 | 1.0 |
| Test Compound A | Beta-2 Adrenergic R | 5 | 110 | 1.2 |
| Test Compound B | Beta-2 Adrenergic R | >10,000 | N/A | N/A |
Table 2: cAMP Modulation Assay Data (Gs-coupled Receptor)
| Compound | Target Receptor | IC50 (nM) | Min Response (% of Forskolin) | Hill Slope |
| Carvedilol (Control) | Beta-2 Adrenergic R | 25 | 5 | -1.0 |
| This compound | Beta-2 Adrenergic R | 30 | 8 | -0.9 |
| Test Compound C | Beta-2 Adrenergic R | 15 | 2 | -1.1 |
| Test Compound D | Beta-2 Adrenergic R | 800 | 45 | -1.2 |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified GPCR signaling pathways, illustrating both G-protein dependent (cAMP) and G-protein independent (β-arrestin) signaling cascades that can be modulated by ligands like Carvedilol.
Application Note: High-Throughput Impurity Profiling of Carvedilol Formulations Using N-Benzyl Carvedilol-d5 by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in carvedilol (B1668590) drug formulations. The use of a deuterated internal standard, N-Benzyl Carvedilol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is compliant with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing of carvedilol tablets.
Introduction
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] The manufacturing process of carvedilol and subsequent storage of the formulated drug product can lead to the formation of various impurities.[1] Regulatory agencies such as the FDA and EMA require stringent control over these impurities to ensure the safety and efficacy of the pharmaceutical product.[2][3]
Impurity profiling is a critical aspect of pharmaceutical quality control.[4] The use of stable isotope-labeled internal standards in LC-MS/MS analysis is a well-established strategy to improve the accuracy and precision of quantitative methods by correcting for variability in sample processing and instrumental analysis.[5] N-Benzyl Carvedilol, a known process-related impurity of carvedilol (often designated as Impurity C), can be utilized in its deuterated form (this compound) as an ideal internal standard for the comprehensive impurity profiling of carvedilol formulations.
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of carvedilol impurities, employing this compound as the internal standard.
Experimental Protocol
Materials and Reagents
-
Carvedilol Reference Standard and Impurity Standards (including N-Benzyl Carvedilol)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Ultrapure Water
-
Carvedilol Tablets (for analysis)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Software for data acquisition and processing.
Standard and Sample Preparation
Internal Standard Stock Solution (IS): Prepare a 100 µg/mL stock solution of this compound in methanol.
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of carvedilol and its impurities into a diluent (e.g., 50:50 acetonitrile:water). Add a fixed concentration of the this compound internal standard to each calibration standard.
Sample Preparation:
-
Weigh and crush a representative number of carvedilol tablets.
-
Transfer an amount of powdered tablets equivalent to a single dose of carvedilol into a volumetric flask.
-
Add the diluent and sonicate to dissolve the drug substance.
-
Add a fixed volume of the internal standard stock solution.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm filter before injection.
LC-MS/MS Method
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As required for optimal separation |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for carvedilol, each impurity, and this compound. |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent specificity, linearity, accuracy, and precision for the quantification of carvedilol impurities. The use of this compound as an internal standard effectively compensated for any variations during the analytical process.
Method Validation
The method was validated according to ICH Q2(R1) guidelines.[6][7]
Linearity: Linearity was assessed by analyzing a series of calibration standards. The method showed excellent linearity over the concentration range for all impurities, with correlation coefficients (r²) > 0.999.
Table 1: Linearity Data for Carvedilol Impurities
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | 0.05 - 2.5 | 0.9995 |
| Impurity B | 0.05 - 2.5 | 0.9992 |
| N-Benzyl Carvedilol | 0.05 - 2.5 | 0.9998 |
| Impurity D | 0.05 - 2.5 | 0.9991 |
Accuracy and Precision: Accuracy was determined by the recovery of spiked impurities in the sample matrix. Precision was evaluated at three concentration levels (low, medium, and high) by replicate injections.
Table 2: Accuracy and Precision Data
| Impurity | Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Impurity A | 0.1 | 98.5 | 1.8 | 2.5 |
| 1.0 | 101.2 | 1.2 | 1.9 | |
| 2.0 | 99.8 | 1.5 | 2.1 | |
| N-Benzyl Carvedilol | 0.1 | 99.2 | 1.6 | 2.3 |
| 1.0 | 100.5 | 1.1 | 1.8 | |
| 2.0 | 100.1 | 1.3 | 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 3: LOD and LOQ Data
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.015 | 0.05 |
| Impurity B | 0.018 | 0.05 |
| N-Benzyl Carvedilol | 0.012 | 0.05 |
| Impurity D | 0.020 | 0.05 |
Forced Degradation Studies
Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method. The results showed that the method could effectively separate the degradation products from the main drug substance and other impurities.
Visualizations
Caption: Experimental workflow for impurity profiling of carvedilol.
Caption: Logical relationship of the analytical method components.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and efficient approach for the impurity profiling of carvedilol formulations. The method is highly sensitive, selective, and robust, making it suitable for routine quality control analysis and stability studies in a regulated environment. The use of a deuterated internal standard ensures the accuracy of the results, which is crucial for ensuring the safety and quality of the final drug product.
References
- 1. connectjournals.com [connectjournals.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. ijcrt.org [ijcrt.org]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with N-Benzyl Carvedilol-d5 in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzyl Carvedilol-d5 as an internal standard to mitigate matrix effects in the bioanalysis of N-Benzyl Carvedilol (B1668590).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of N-Benzyl Carvedilol?
A1: In the context of LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, in this case, N-Benzyl Carvedilol.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[3] This interference can lead to either signal suppression (a decrease in ion intensity) or signal enhancement (an increase in ion intensity).[2][4][5] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of N-Benzyl Carvedilol.[3][4]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for mitigating matrix effects?
A2: A stable isotope-labeled internal standard, such as this compound, is a version of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[6] This modification makes it distinguishable from the analyte by the mass spectrometer due to the mass difference. SIL internal standards are considered the best choice for compensating for matrix effects because they have nearly identical physicochemical properties to the analyte.[6] This means they co-elute chromatographically and experience the same degree of ionization suppression or enhancement as the analyte.[1] By maintaining a constant analyte-to-internal standard response ratio, this compound can effectively normalize variations caused by matrix effects, leading to more accurate and precise results.
Q3: How can I quantitatively assess if my N-Benzyl Carvedilol assay is experiencing matrix effects?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spiking method.[1] This involves comparing the peak area response of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (pure solvent). The Matrix Factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] To evaluate the effectiveness of the internal standard, an IS-normalized MF is calculated:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-normalized MF close to 1 (typically between 0.85 and 1.15) indicates that the internal standard is effectively compensating for the matrix effect.
Troubleshooting Guides
Problem 1: Significant ion suppression is observed for both N-Benzyl Carvedilol and this compound.
This is a common issue in bioanalysis, particularly with complex matrices like plasma. Here's a step-by-step troubleshooting approach:
-
Step 1: Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[7]
-
Action: Consider switching from a simple protein precipitation (PPT) method to a more selective sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods can provide a cleaner extract.
-
-
Step 2: Optimize Chromatographic Conditions: Ensure the analyte and internal standard are chromatographically separated from the majority of matrix components.[7]
-
Action:
-
Increase the organic content of the mobile phase gradient to better retain and separate phospholipids, a common cause of matrix effects.
-
Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Adjust the mobile phase pH to modify the retention of the analyte and interfering compounds.[8]
-
-
-
Step 3: Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with a suitable solvent can reduce the concentration of matrix components.[3]
-
Action: Perform a dilution series of the extracted sample to find a dilution factor that minimizes matrix effects while maintaining adequate signal intensity.
-
Problem 2: The IS-normalized matrix factor is not close to 1, indicating poor compensation by this compound.
While SIL internal standards are robust, they are not infallible. An IS-normalized MF outside the acceptable range suggests that the analyte and internal standard are experiencing different degrees of matrix effects.
-
Step 1: Investigate the "Deuterium Isotope Effect": In some cases, the deuterium labeling can cause a slight shift in retention time between the analyte and the SIL-IS.[9] If this shift causes one of the compounds to co-elute with a region of severe ion suppression while the other does not, the compensation will be inadequate.[9]
-
Action:
-
Overlay the chromatograms of the analyte and IS to check for any retention time differences.
-
Perform a post-column infusion experiment to identify the retention time windows where matrix suppression is most severe.[1][7] If the analyte and IS fall into different suppression zones, this is likely the cause.
-
-
-
Step 2: Re-optimize Chromatography:
-
Action: Adjust the chromatographic method to ensure the analyte and IS co-elute as closely as possible and are separated from the regions of significant ion suppression. This may involve using a shallower gradient or a different mobile phase composition.
-
-
Step 3: Evaluate a Different Labeled Position: If the issue persists, it's possible the position of the deuterium labels on the molecule is influencing its chromatographic behavior in a way that exacerbates the differential matrix effects.
-
Action: If available, consider using an internal standard with deuterium labels at a different position on the N-Benzyl Carvedilol molecule.
-
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect assessment for N-Benzyl Carvedilol and this compound in human plasma.
| Lot ID | Analyte Peak Area (Post-Extracted) | Analyte Peak Area (Neat Solution) | Matrix Factor (Analyte) | IS Peak Area (Post-Extracted) | IS Peak Area (Neat Solution) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Plasma Lot 1 | 85,000 | 100,000 | 0.85 | 86,000 | 100,000 | 0.86 | 0.99 |
| Plasma Lot 2 | 75,000 | 100,000 | 0.75 | 76,000 | 100,000 | 0.76 | 0.99 |
| Plasma Lot 3 | 92,000 | 100,000 | 0.92 | 91,000 | 100,000 | 0.91 | 1.01 |
| Plasma Lot 4 | 68,000 | 100,000 | 0.68 | 69,000 | 100,000 | 0.69 | 0.99 |
| Plasma Lot 5 | 115,000 | 100,000 | 1.15 | 114,000 | 100,000 | 1.14 | 1.01 |
Interpretation: The data in this table demonstrates that while there is variability in the matrix effect across different lots of human plasma (Matrix Factors ranging from 0.68 to 1.15), the IS-normalized matrix factor remains very close to 1. This indicates that this compound is effectively compensating for the lot-to-lot variability in ion suppression and enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)
-
Preparation of "Neat Solution" Samples:
-
Prepare a solution of N-Benzyl Carvedilol and this compound in the final mobile phase composition at a concentration representing the mid-point of the calibration curve.
-
-
Preparation of "Post-Extracted Matrix" Samples:
-
Process at least six different lots of blank biological matrix (e.g., human plasma) using the validated sample preparation method (e.g., SPE or LLE).
-
After the final evaporation step, reconstitute the dried extract with the "Neat Solution" prepared in step 1.
-
-
Analysis:
-
Inject both sets of samples onto the LC-MS/MS system.
-
Calculate the Matrix Factor and IS-Normalized Matrix Factor as described in the FAQ section.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Visualizations
Caption: Bioanalytical workflow using this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. droracle.ai [droracle.ai]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing ion suppression of N-Benzyl Carvedilol-d5 in mass spectrometry
Welcome to the technical support center for the use of N-Benzyl Carvedilol-d5 as an internal standard in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding ion suppression and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard in a mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting components from the sample matrix (e.g., plasma, urine) that compete for ionization, leading to a decreased signal intensity.[2] For this compound, which serves as an internal standard for the quantification of N-Benzyl Carvedilol (B1668590) or related analytes, ion suppression can compromise the accuracy and precision of the analytical method if the extent of suppression for the analyte and the internal standard is not identical.[3]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: While stable isotope-labeled (SIL) internal standards like this compound are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[3][4] This is often due to a phenomenon known as differential matrix effects.[5]
Q3: What is differential matrix effect and how does it affect my analysis with this compound?
A3: Differential matrix effect occurs when the analyte and its deuterated internal standard experience different degrees of ion suppression or enhancement.[5] A primary cause for this with deuterated standards is a slight chromatographic separation between the analyte and the internal standard due to the deuterium (B1214612) isotope effect.[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] If this separation causes them to elute into regions of the chromatogram with varying levels of matrix-induced suppression, the ratio of the analyte to the internal standard will not be constant, leading to inaccurate quantification.[3][6]
Q4: How can I identify if differential matrix effects are impacting my this compound internal standard?
A4: A key indicator of differential matrix effects is poor reproducibility of the analyte-to-internal standard area ratio across different batches of the biological matrix (e.g., different lots of human plasma).[3] You can systematically investigate this by performing a post-extraction addition experiment with at least six different lots of your blank matrix. A high coefficient of variation (%CV) in the internal standard-normalized matrix factor is indicative of a problem.
Q5: What are the common sources of ion suppression in bioanalytical methods for compounds like Carvedilol?
A5: Common sources of ion suppression in the analysis of carvedilol and its analogues from biological matrices include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic in LC-MS analysis of plasma samples.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can lead to ion suppression.
-
Endogenous small molecules: Various small molecules present in biological fluids can co-elute with the analyte.
-
Exogenous contaminants: Plasticizers from collection tubes or processing plates, and anticoagulants used during blood collection can also interfere.
Troubleshooting Guides
Issue: Inconsistent Analyte/Internal Standard Area Ratios
If you observe variability in the peak area ratio of your analyte to this compound, particularly between different matrix lots, follow this troubleshooting workflow:
Step 1: Confirm Co-elution
-
Action: Overlay the chromatograms of the analyte and this compound from a neat solution and a matrix sample.
-
Expected Outcome: The peaks should perfectly co-elute.
-
Troubleshooting: If a slight separation is observed, this is likely due to the deuterium isotope effect and is the primary cause of the issue.[3]
Step 2: Assess Matrix Effects Qualitatively
-
Action: Perform a post-column infusion experiment. Infuse a standard solution of your analyte and this compound post-column while injecting an extracted blank matrix sample.
-
Expected Outcome: A stable baseline signal.
-
Troubleshooting: Dips in the baseline indicate regions of ion suppression. If the analyte and internal standard peaks elute in a region with a steep change in suppression, this will lead to inaccurate results.
Step 3: Quantify the Matrix Effect
-
Action: Conduct a quantitative matrix effect assessment using multiple lots of the matrix.
-
Expected Outcome: The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be within acceptable limits (typically <15%).
-
Troubleshooting: If the %CV is high, it confirms that the internal standard is not adequately compensating for the matrix effect.
Step 4: Mitigation Strategies
-
Chromatographic Optimization:
-
Modify the gradient to ensure the analyte and internal standard elute in a region of minimal or consistent ion suppression.
-
Consider a less retentive or different selectivity column to ensure co-elution in a "cleaner" part of the chromatogram.
-
-
Sample Preparation Enhancement:
-
Implement a more rigorous sample clean-up technique. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components like phospholipids.
-
-
Sample Dilution:
-
Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby lessening ion suppression.
-
Data Presentation
The following table summarizes hypothetical data from a matrix effect experiment designed to investigate differential ion suppression between an analyte and this compound across six different lots of human plasma.
Table 1: Quantitative Assessment of Matrix Effect
| Plasma Lot | Analyte Peak Area (Post-extraction Spike) | This compound Peak Area (Post-extraction Spike) | Analyte/IS Ratio | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Lot 1 | 85,000 | 175,000 | 0.486 | 0.85 | 0.88 | 0.97 |
| Lot 2 | 78,000 | 172,000 | 0.453 | 0.78 | 0.86 | 0.91 |
| Lot 3 | 92,000 | 180,000 | 0.511 | 0.92 | 0.90 | 1.02 |
| Lot 4 | 65,000 | 140,000 | 0.464 | 0.65 | 0.70 | 0.93 |
| Lot 5 | 88,000 | 178,000 | 0.494 | 0.88 | 0.89 | 0.99 |
| Lot 6 | 72,000 | 145,000 | 0.497 | 0.72 | 0.73 | 0.99 |
| Mean | 0.484 | 0.97 | ||||
| %CV | 4.7% | 4.3% | ||||
| Neat Solution | 100,000 | 200,000 | 0.500 |
Matrix Factor = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution) IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
In this example, the %CV of the IS-Normalized Matrix Factor is low, indicating that this compound is adequately compensating for the matrix effect. A high %CV (>15%) would suggest a significant issue with differential matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression for an analyte and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established procedure. Spike the analyte and this compound into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix lots before the extraction process (this set is for recovery assessment but is often prepared concurrently).
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
Calculate the MF for both the analyte and this compound for each matrix lot.
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF across all matrix lots.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
Caption: Workflow for quantitative matrix effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
improving chromatographic peak shape for N-Benzyl Carvedilol-d5
Welcome to the technical support center for N-Benzyl Carvedilol-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, such as tailing, for this compound in reversed-phase HPLC?
Poor peak shape, particularly peak tailing, for this compound, a basic compound, in reversed-phase high-performance liquid chromatography (RP-HPLC) is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the basic nitrogen atom in the this compound molecule and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] These interactions lead to a secondary retention mechanism that can cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[4][5] If the pH is not optimized, it can exacerbate silanol interactions and lead to poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion, including tailing or fronting.[2]
-
Column Contamination or Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase over time can lead to active sites that cause peak tailing.[2]
-
Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to pH gradients within the column, causing inconsistent ionization of the analyte and resulting in peak asymmetry.[5]
Q2: How can I improve the peak shape of this compound by modifying the mobile phase?
Optimizing the mobile phase is a crucial step in achieving a symmetrical peak for this compound. Here are several strategies:
-
Adjusting Mobile Phase pH: For basic compounds like this compound, increasing the mobile phase pH can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions.[2] Conversely, lowering the pH (e.g., pH 2.5-3.0) can protonate the basic analyte, which can sometimes lead to improved peak shape, especially when paired with a suitable buffer.[4][6][7]
-
Using Buffers: Incorporating a buffer into the aqueous portion of the mobile phase is highly recommended to control the pH and minimize silanol interactions.[3][5] Common buffers include phosphate (B84403), acetate, and formate. A buffer concentration of 10-50 mM is generally sufficient for most reversed-phase applications.[5]
-
Adding a Competing Base: A small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding the this compound from these interactions and improving peak symmetry.[8]
-
Optimizing Organic Solvent Composition: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) affect analyte retention and can influence peak shape.[9][10] Experimenting with different ratios of aqueous buffer to organic solvent can help in achieving the desired peak symmetry and retention time.
Q3: What role does the HPLC column play in the peak shape of this compound, and what are my options?
The choice of HPLC column is critical for obtaining a good peak shape for basic compounds.
-
High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns that are well end-capped are designed to have a minimal number of accessible silanol groups.[2][11] Using such columns can significantly reduce peak tailing.
-
Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider using a column with a different stationary phase.
-
Phenyl-Hexyl Phases: These columns can offer different selectivity due to pi-pi interactions with the aromatic rings of this compound and may provide better peak shapes.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) are designed to be more compatible with aqueous mobile phases and can reduce interactions with basic analytes.
-
Hybrid Organic/Silica Particles: These columns often exhibit improved pH stability and reduced silanol activity, leading to better peak shapes for basic compounds.
-
-
Column with Smaller Particle Sizes: Using columns with smaller particles (e.g., sub-2 µm or superficially porous particles) can lead to higher efficiency and sharper peaks.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving peak tailing issues with this compound.
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a method for evaluating the effect of mobile phase pH on the peak shape of this compound.
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare three separate 20 mM potassium phosphate buffers and adjust the pH to 3.0, 5.0, and 7.0 with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase Gradient: 60% A to 40% A over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 240 nm
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition using the pH 3.0 buffer for at least 15 minutes.
-
Inject a standard solution of this compound.
-
Repeat the equilibration and injection for the pH 5.0 and pH 7.0 buffers.
-
Evaluate the peak asymmetry factor for each pH condition.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Asymmetry) |
| 3.0 | 1.2 |
| 5.0 | 1.8 |
| 7.0 | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
Guide 2: Selecting the Appropriate HPLC Column
This guide outlines the decision-making process for selecting an HPLC column to improve the peak shape of this compound.
Caption: Decision tree for HPLC column selection.
Experimental Protocols
Protocol 2: Column Screening
This protocol describes a method for comparing different column chemistries to improve the peak shape of this compound.
-
Columns to be Tested:
-
Standard C18 (e.g., Hypersil GOLD C18)
-
High-Purity, End-Capped C18 (e.g., Agilent Zorbax Eclipse Plus C18)
-
Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl)
-
-
Chromatographic Conditions:
-
Mobile Phase: 20 mM Ammonium Acetate, pH 6.8, and Acetonitrile (gradient elution).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 240 nm
-
-
Procedure:
-
Individually install and equilibrate each column with the mobile phase.
-
Inject the this compound standard onto each column.
-
Record the chromatogram and calculate the peak tailing factor.
-
Data Presentation
Table 2: Comparison of Peak Asymmetry on Different Columns
| Column Type | Tailing Factor (Asymmetry) |
| Standard C18 | 1.9 |
| High-Purity, End-Capped C18 | 1.3 |
| Phenyl-Hexyl | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
References
- 1. sielc.com [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. HPLC analysis, isolation and identification of a new degradation product in carvedilol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. lcms.cz [lcms.cz]
minimizing isotopic exchange of deuterium in N-Benzyl Carvedilol-d5
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and analysis of N-Benzyl Carvedilol-d5, with a specific focus on minimizing isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, or H/D (hydrogen-deuterium) exchange, is a chemical reaction where a deuterium (B1214612) atom in a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as from a solvent.[1] This is a significant issue in quantitative analysis, particularly for applications using mass spectrometry, as it compromises the isotopic purity of the standard.[1] For this compound, which is often used as an internal standard, loss of deuterium can lead to inaccurate quantification of the target analyte and potential false positives.[1]
Q2: Which deuterium atoms in this compound are susceptible to exchange?
A2: The positions of the deuterium labels are critical to their stability. In this compound, the five deuterium atoms are located on the phenyl ring of the N-benzyl group.[2] Deuterium atoms on aromatic carbons are generally stable under typical analytical conditions.[3] However, it is crucial to also consider the exchangeable protons on the Carvedilol core structure itself, namely on the secondary amine (-NH) and hydroxyl (-OH) groups. While not part of the "-d5" label, these positions can readily exchange with protons from the solvent, which can be a factor in certain analytical methods.
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The three main factors that accelerate isotopic exchange are pH, temperature, and the type of solvent used.[1][3][4]
-
pH: Both strongly acidic (pH < 2) and basic (pH > 8) conditions can catalyze the exchange process.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][4]
-
Solvent: Protic solvents, such as water and methanol, contain readily exchangeable protons and can facilitate the loss of deuterium.[3][4]
Q4: What are the recommended storage conditions for this compound to ensure long-term stability?
A4: To maintain isotopic purity during storage, the following conditions are recommended:
-
Solvent Choice: Whenever possible, store stock solutions in aprotic solvents like acetonitrile (B52724), dioxane, or tetrahydrofuran.[4] If an aqueous solution is necessary, consider using a D₂O-based buffer.[4]
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow the rate of exchange.[4]
-
pH: If using an aqueous buffer, maintain a pH where the exchange rate is minimal. For many compounds, this is in the slightly acidic range of pH 2.5-3.[3][4]
-
Container: Use tightly sealed containers to prevent exposure to atmospheric moisture.[1]
Q5: Which analytical techniques are suitable for monitoring the isotopic purity of this compound?
A5: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
-
Mass Spectrometry (LC-MS): This is a highly sensitive method used to monitor the isotopic cluster of the compound and detect any presence of the unlabeled analogue.[5][6] ESI-HRMS is particularly effective for rapid characterization of isotopic purity.[5][7]
-
NMR Spectroscopy: NMR can confirm the positions of the deuterium labels and provide quantitative information on the isotopic enrichment.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My mass spectrometry results show a lower-than-expected mass for the internal standard and/or a signal at the mass of the unlabeled analyte.
-
Potential Cause: This is a classic sign of back-exchange, where deuterium atoms on your standard have been replaced by protons.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing isotopic exchange.
Issue 2: My results are inconsistent across an analytical batch run.
-
Potential Cause: Deuterium exchange may be occurring over time in the autosampler. The longer a sample sits (B43327) in a protic solvent or at room temperature, the more exchange can occur.
-
Solutions:
-
Temperature Control: Ensure the autosampler is cooled (e.g., 4°C) to slow the exchange rate.[3]
-
Sample Preparation Timing: Prepare samples just before analysis or in smaller batches to minimize the time they are stored in the final diluent.
-
Solvent: If possible, the final dilution of the sample should be in an aprotic solvent or a mobile phase that has been optimized to minimize exchange.[4]
-
Quantitative Data & Experimental Protocols
Table 1: Key Factors Influencing Hydrogen-Deuterium Exchange Rate
| Factor | Condition | Impact on Exchange Rate | Recommended Mitigation Strategy |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[3] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C).[3][4] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile) when possible.[3][4] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[3] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[3] |
Protocol: Minimizing Back-Exchange During LC-MS Sample Preparation and Analysis
This protocol is based on the principles of "quenching" used in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to slow the reaction.[1][8]
-
Stock Solution Preparation:
-
Dissolve this compound in a high-purity aprotic solvent such as acetonitrile.
-
Store the stock solution at -20°C or below in a tightly sealed vial.
-
-
Sample Dilution:
-
Perform serial dilutions using acetonitrile or a solvent composition that matches the initial mobile phase conditions.
-
For the final dilution step before injection, if an aqueous environment is required, use a pre-chilled diluent (4°C) acidified to pH ~2.5 with 0.1% formic acid.[8]
-
-
LC System Conditions:
-
Autosampler: Maintain the autosampler temperature at 4°C.
-
Mobile Phase: Use a mobile phase with a pH between 2.5 and 3.0, typically achieved with an additive like formic acid.[8] Avoid strongly acidic or basic modifiers.
-
Gradient: While shortening the LC gradient has a minimal effect on back-exchange (~2%), it is still a factor to consider.[8][9] The primary focus should be on pH and temperature control.
-
-
MS System Configuration:
-
Set up the mass spectrometer to monitor the mass transitions for both the deuterated standard (this compound) and the unlabeled analyte (N-Benzyl Carvedilol) to actively assess the extent of any in-source back-exchange.[4]
-
Caption: Recommended workflow to minimize deuterium exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. omsynth.com [omsynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 9. researchgate.net [researchgate.net]
troubleshooting poor recovery of N-Benzyl Carvedilol-d5 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of N-Benzyl Carvedilol-d5 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a deuterated analog of N-Benzyl Carvedilol (B1668590), used as an internal standard in bioanalytical methods. Its key chemical characteristics relevant to extraction are:
-
Structure: It is a tertiary amine and possesses aromatic rings, making it a relatively large and complex molecule.
-
Solubility: It is freely soluble in acetonitrile (B52724).[1][2] The addition of the non-polar benzyl (B1604629) group to the carvedilol structure increases its lipophilicity compared to the parent drug.
-
Basicity: Like Carvedilol, the presence of the amine group makes it a basic compound. This property is crucial for optimizing extraction by adjusting the pH of the sample matrix.
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is ideal for quantitative bioanalysis. It has nearly identical physicochemical properties to the analyte (N-Benzyl Carvedilol), meaning it will behave similarly during sample preparation, extraction, and chromatographic analysis. This similarity allows it to compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.
Q3: What are the common causes of poor recovery for an internal standard like this compound?
A3: Poor recovery of an internal standard can stem from several factors, including:
-
Suboptimal Extraction Conditions: Incorrect solvent choice, improper pH of the aqueous phase, or insufficient mixing can lead to incomplete extraction.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument's signal.[3][4] Phospholipids are a common source of matrix effects in plasma samples.
-
Analyte Instability: The internal standard may degrade during sample collection, storage, or the extraction process.
-
Procedural Errors: Inaccurate pipetting, incomplete phase separation in liquid-liquid extraction (LLE), or improper conditioning/elution in solid-phase extraction (SPE) can all contribute to low recovery.
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
Issue: Low or inconsistent recovery of this compound is observed when using LLE.
Workflow for LLE:
Caption: A typical liquid-liquid extraction workflow for plasma samples.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Incorrect pH | This compound is a basic compound. To ensure it is in its neutral, more organic-soluble form, increase the pH of the aqueous sample to >10 before extraction. A common approach is to add a small volume of a base like 1M NaOH or ammonium (B1175870) hydroxide. |
| Inappropriate Solvent | The extraction solvent may not be optimal. Consider the polarity of this compound, which is more lipophilic than Carvedilol. If using a moderately polar solvent like methyl tert-butyl ether (MTBE) shows poor recovery, try a more polar solvent like ethyl acetate, which has been used for the extraction of N-benzyl carvedilol from reaction mixtures. A less polar solvent like hexane (B92381) might be too non-polar. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortex for at least 1-2 minutes. Inadequate mixing will result in poor and inconsistent recovery. |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte and lead to poor recovery. To break emulsions, try adding a small amount of salt (salting out), gentle centrifugation, or using a different extraction solvent. |
| Phase Separation Issues | If the phases do not separate cleanly after centrifugation, it can be difficult to collect the organic layer without contamination, leading to variable recovery. Ensure the centrifuge is properly balanced and run at a sufficient speed and duration. |
Quantitative Data for LLE Solvent Selection:
| Solvent | Polarity Index | Properties and Considerations |
| Hexane | 0.1 | Very non-polar. May be too non-polar for efficient extraction of this compound. |
| Methyl tert-butyl ether (MTBE) | 2.5 | A common LLE solvent. Good for extracting basic compounds at high pH. |
| Ethyl Acetate | 4.4 | A more polar solvent that has been shown to be effective for extracting N-benzyl carvedilol. Good for moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | A dense solvent that will form the lower layer. Can be effective but is a halogenated solvent with disposal considerations. |
Poor Recovery in Solid-Phase Extraction (SPE)
Issue: Low or inconsistent recovery of this compound is observed when using SPE.
Workflow for SPE:
Caption: A standard solid-phase extraction workflow.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Incorrect Sorbent | This compound is a basic and relatively non-polar compound. A polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is a good starting point as it offers a mixed-mode retention mechanism (reversed-phase and ion-exchange). If recovery is still low, consider a cation-exchange sorbent. |
| Improper Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE cartridge will lead to poor retention and low recovery. Always follow the manufacturer's instructions. Typically, this involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent. |
| Sample pH During Loading | For reversed-phase SPE, the pH of the sample should be adjusted to ensure the analyte is retained. For the basic this compound, a neutral or slightly basic pH during loading will promote retention on a reversed-phase sorbent. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove matrix interferences but not so strong that it elutes the analyte of interest. Start with a weak organic solvent in an aqueous buffer. If the analyte is eluting during the wash step, decrease the organic content of the wash solvent. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. For a reversed-phase sorbent, a high percentage of a strong organic solvent like methanol (B129727) or acetonitrile is typically used. If the analyte is also retained by ion-exchange, adding a modifier to the elution solvent (e.g., a small amount of acid or base) will be necessary to disrupt the ionic interaction and achieve complete elution. Since this compound is basic, adding a small amount of acid (e.g., formic acid) to the organic elution solvent can improve recovery. |
General Troubleshooting Flowchart
Caption: A flowchart to guide the troubleshooting process for poor recovery.
References
- 1. (S)- N-Benzyl Carvedilol - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. (R)- N-Benzyl Carvedilol - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimization of LC-MS/MS Source Conditions for N-Benzyl Carvedilol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS source conditions for the analysis of N-Benzyl Carvedilol-d5.
Frequently Asked Questions (FAQs)
Q1: What are typical starting ESI source conditions for a deuterated analog of carvedilol (B1668590) like this compound?
A1: Based on methods developed for carvedilol, a good starting point for optimizing ESI source conditions for this compound in positive ionization mode would be an ion spray voltage of 5500 V, a source temperature of 450 °C, a nebulizer gas pressure of 40 psi, a turbo gas pressure of 55 psi, and a curtain gas setting of 15 psi.[1][2][3] It is crucial to further optimize these parameters for your specific instrument and mobile phase composition.
Q2: Should this compound co-elute perfectly with non-labeled carvedilol?
A2: Not necessarily. It is a common phenomenon for deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This is known as the "isotope effect," which can be influenced by the number and location of deuterium (B1214612) atoms.[4] While often a minor shift, it can be problematic if it leads to differential matrix effects.[4][5]
Q3: Can the use of this compound as an internal standard fully compensate for matrix effects?
A3: Ideally, a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] However, if there is chromatographic separation between the analyte and the deuterated internal standard, they may be affected differently by co-eluting matrix components, which can lead to inaccuracies in quantification.[4][5]
Q4: My this compound signal is inconsistent or decreasing. What are the potential causes?
A4: Inconsistent internal standard signal can stem from several issues including sample preparation inconsistencies, instrument contamination, or analyte-internal standard interactions that affect ionization efficiency.[6] A common issue in ESI is that as the analyte concentration increases, the internal standard signal can decrease due to competition for ionization at the droplet surface.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Potential Cause | Recommended Solution |
| Column Issues: Contamination, partial clogging, or a void in the column can lead to peak splitting or tailing.[6] | - Action: Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is compatible with the column chemistry to prevent silica (B1680970) dissolution.[6] |
| Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6] | - Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume. |
| Secondary Interactions: Analyte interactions with the stationary phase can cause peak tailing.[6] | - Action: Adjust the mobile phase pH or ionic strength to minimize secondary interactions. |
| Extra-Column Effects: Issues with tubing, fittings, or the detector cell can contribute to peak tailing.[6] | - Action: Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter to minimize dead volume. |
Issue 2: Signal Instability or Loss for this compound
| Potential Cause | Recommended Solution |
| Ion Source Contamination: Contamination of the ion source can lead to a gradual or sudden loss of signal. | - Action: Clean the ion source components according to the manufacturer's recommendations. |
| In-source Degradation: Thermally labile compounds can degrade at high source temperatures. | - Action: Systematically reduce the drying gas temperature to see if the signal improves.[8] |
| Mobile Phase Incompatibility: The mobile phase composition can significantly impact ionization efficiency. | - Action: Ensure the mobile phase is compatible with ESI. For positive mode, acidic modifiers like formic acid are generally preferred.[1] For APCI, methanol (B129727) is often a better choice than acetonitrile.[8] |
| Analyte Concentration Effects: High concentrations of the analyte can suppress the ionization of the internal standard.[7] | - Action: If linearity is an issue at the high end of the calibration curve, consider reducing the concentration of the highest standards or using a smaller injection volume. |
Issue 3: Chromatographic Separation of this compound and Carvedilol
| Potential Cause | Recommended Solution |
| Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to slight differences in retention time.[4] | - Action: Modify chromatographic conditions by adjusting the mobile phase composition, gradient slope, or column temperature to minimize the separation.[6] |
| Column Chemistry: The degree of separation can be dependent on the stationary phase of the column. | - Action: Evaluate different columns with varying stationary phases to find one that minimizes the isotopic separation.[6] |
| Differential Matrix Effects: If separation occurs in a region of the chromatogram with significant ion suppression, it can compromise quantitation.[4][5] | - Action: If chromatographic modifications are unsuccessful, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[6] |
Experimental Protocols
Systematic Optimization of ESI Source Parameters
A design of experiments (DoE) approach is recommended for efficient optimization of ESI source parameters.[9] However, a one-factor-at-a-time (OFAT) approach can also be effective.
-
Initial Setup:
-
Prepare a solution of this compound in the initial mobile phase conditions.
-
Infuse the solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
-
Set the mass spectrometer to monitor the appropriate precursor and product ions for this compound. For carvedilol-d5, a protonated molecular ion at m/z 412.2 has been reported.[10]
-
-
Parameter Optimization (OFAT approach):
-
Capillary/Spray Voltage: While infusing the sample, vary the capillary voltage in increments (e.g., 500 V) within the typical range for your instrument (e.g., 3000-5500 V for positive mode) and record the signal intensity at each step.[11][12] Plot the intensity versus voltage and select the voltage that provides the maximum stable signal.
-
Drying Gas Temperature: Set the capillary voltage to its optimal value. Vary the drying gas temperature in increments (e.g., 25 °C) within a range of 250-450 °C.[8] Select the temperature that gives the best signal without evidence of thermal degradation.
-
Drying Gas Flow Rate: With the optimal capillary voltage and temperature, vary the drying gas flow rate (e.g., in 2 L/min increments).[12] Higher flow rates can improve desolvation but may also reduce sensitivity for some analytes.
-
Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable spray. Typical starting points are 30-60 psig.[8] The optimal pressure is often dependent on the liquid flow rate.[8]
-
-
Final Evaluation:
-
Once all parameters are optimized individually, perform a final check to ensure that the combination of optimal settings provides the best overall performance.
-
Incorporate the optimized source conditions into your LC-MS/MS method.
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS source parameters used for the analysis of carvedilol, which can serve as a starting point for optimizing conditions for this compound.
| Parameter | Value Range / Typical Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][2][3] |
| Ion Spray Voltage | 4500 - 5500 V | [1][2][3][13] |
| Source Temperature | 300 - 450 °C | [1][2][3][8] |
| Nebulizer Gas | 30 - 60 psig | [1][2][3][8] |
| Curtain Gas | 15 psi | [1][2][3] |
| Turbo/Drying Gas | 5 L/min - 55 psi | [1][2][3][8] |
| Declustering Potential | 60 - 80 V | [1][2] |
| Collision Energy | 25 - 45 V | [1][2] |
Visualizations
Caption: Workflow for systematic optimization of ESI source conditions.
Caption: Troubleshooting decision tree for common internal standard issues.
References
- 1. scispace.com [scispace.com]
- 2. (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (2017) | Kalyan Chakravarthy Janjanam | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of N-Benzyl Carvedilol-d5
Welcome to the technical support center for resolving the co-elution of N-Benzyl Carvedilol-d5 with other impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analytical method development and validation for Carvedilol and its related substances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated analog of N-Benzyl Carvedilol, which is a known process impurity of Carvedilol.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalytical and impurity profiling methods due to its similar chemical properties to the analyte of interest, Carvedilol, and its distinct mass-to-charge ratio, which allows for accurate quantification via mass spectrometry.[3]
Q2: What are the common impurities that could potentially co-elute with this compound?
Potential co-eluting impurities with this compound can originate from the synthesis of Carvedilol or its degradation. Based on synthetic routes and forced degradation studies, potential co-eluting species include:
-
Process-related impurities: Other structurally similar impurities formed during the synthesis of Carvedilol, such as Impurity A, Impurity B, and other N-alkylated or dimeric forms.[1][4]
-
Degradation products: Carvedilol is known to degrade under acidic, alkaline, and oxidative conditions.[5][6][7] Degradants may have chromatographic behavior similar to this compound.
-
Isomers: Positional isomers or stereoisomers of Carvedilol and its impurities can also pose a separation challenge.[8][9]
Q3: How can I confirm if I have a co-elution issue?
Detecting co-elution requires careful examination of your chromatograms. Look for the following signs:[10]
-
Peak asymmetry: Shoulders or tailing on the this compound peak.
-
Broader than expected peaks: Compare the peak width of the internal standard to other well-resolved peaks in the chromatogram.
-
Inconsistent peak purity analysis: If using a PDA detector, peak purity analysis across the peak may fail.
-
Mass spectral analysis: If using LC-MS, examining the mass spectra across the chromatographic peak can reveal the presence of multiple components with different m/z values.[10]
Troubleshooting Guide for Co-elution Resolution
Co-elution issues with this compound can often be resolved by systematically optimizing the chromatographic conditions. This guide provides a step-by-step approach to troubleshoot and resolve peak co-elution.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to follow when troubleshooting co-elution problems.
References
- 1. connectjournals.com [connectjournals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
ensuring long-term stability of N-Benzyl Carvedilol-d5 stock solutions
This technical support center provides guidance on ensuring the long-term stability of N-Benzyl Carvedilol-d5 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is recommended to use solvents such as DMSO, Methanol, or Chloroform. The choice of solvent may depend on the specific requirements of your downstream analytical method.
Q2: What are the ideal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term stability, stock solutions should be stored at -20°C.[1][2] Some manufacturers also recommend storage at 2-8°C in a refrigerator for shorter periods.[3] To minimize degradation, solutions should be stored in tightly sealed, light-resistant containers.[4][5]
Q3: How long can I expect my this compound stock solution to be stable?
A3: When stored at -20°C in a tightly sealed, light-resistant container, the stock solution is expected to be stable for at least 6 months. However, it is best practice to perform periodic stability checks, especially if the solution is used as a quantitative standard.
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes, repeated freeze-thaw cycles can potentially lead to degradation of the compound and evaporation of the solvent, thereby affecting the concentration. It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
A5: this compound, similar to Carvedilol, is susceptible to degradation under certain conditions. The primary degradation pathways include oxidation and hydrolysis, particularly under alkaline conditions.[6][7] Exposure to light (photolytic degradation) can also be a concern.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the stock solution. | Prepare a fresh stock solution from solid material. Verify the storage conditions of the old stock solution (temperature, light exposure). Perform forced degradation studies to identify potential degradation products. |
| Inconsistent analytical results | Inaccurate concentration of the stock solution. | This could be due to solvent evaporation or degradation. Prepare a new stock solution and re-validate. Ensure vials are tightly sealed. Avoid repeated freeze-thaw cycles by using aliquots. |
| Precipitation in the stock solution upon thawing | Poor solubility or supersaturation at low temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing the stock solution in a different solvent or at a slightly lower concentration. |
| Discoloration of the stock solution | Oxidation or other chemical degradation. | Discard the solution immediately. When preparing a new solution, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid
-
HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vials with screw caps
Procedure:
-
Accurately weigh 1 mg of this compound solid using an analytical balance.
-
Transfer the solid to a 1 mL Class A volumetric flask.
-
Add approximately 0.8 mL of DMSO to the flask.
-
Vortex the solution until the solid is completely dissolved.
-
Add DMSO to the flask to bring the final volume to 1 mL.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into single-use amber glass vials.
-
Seal the vials tightly and store at -20°C.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the stability of the this compound stock solution over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with UV or Mass Spectrometric detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)[8]
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
Procedure:
-
Initial Analysis (Time 0):
-
Dilute the freshly prepared stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the diluted solution into the HPLC system.
-
Record the peak area and retention time of the this compound peak.
-
-
Long-Term and Accelerated Stability Testing:
-
Store aliquots of the stock solution under desired conditions (e.g., -20°C for long-term, 4°C and 25°C for accelerated).
-
At specified time points (e.g., 1, 3, 6 months), retrieve an aliquot from each storage condition.
-
Prepare a working solution and analyze by HPLC as described for the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the initial peak area.
-
Calculate the percentage of the compound remaining.
-
A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.
-
Example HPLC Conditions:
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a gradient or isocratic elution.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[6]
Quantitative Data Summary
The following table provides representative data from a hypothetical long-term stability study of a 1 mg/mL this compound stock solution in DMSO.
| Storage Condition | Time Point | % Remaining (Mean ± SD) | Appearance |
| -20°C | 0 Months | 100% | Clear, colorless |
| 1 Month | 99.8 ± 0.5% | Clear, colorless | |
| 3 Months | 99.5 ± 0.7% | Clear, colorless | |
| 6 Months | 98.9 ± 0.9% | Clear, colorless | |
| 4°C | 0 Months | 100% | Clear, colorless |
| 1 Month | 98.2 ± 1.1% | Clear, colorless | |
| 3 Months | 95.4 ± 1.5% | Clear, colorless | |
| 6 Months | 91.3 ± 2.0% | Clear, colorless | |
| 25°C | 0 Months | 100% | Clear, colorless |
| 1 Month | 92.1 ± 1.8% | Clear, colorless | |
| 3 Months | 85.6 ± 2.5% | Slight yellow tint | |
| 6 Months | 78.2 ± 3.1% | Yellow tint |
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Factors leading to the degradation of this compound.
References
- 1. usbio.net [usbio.net]
- 2. This compound | CAS 1329792-68-8 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. uspnf.com [uspnf.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. ijpsonline.com [ijpsonline.com]
Technical Support Center: Method Refinement for N-Benzyl Carvedilol-d5 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the enhanced sensitivity of N-Benzyl Carvedilol-d5 detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analysis?
A1: this compound is a stable isotope-labeled form of N-Benzyl Carvedilol, which is known to be an impurity and a degradation product of Carvedilol.[1] In analytical methods, it is primarily used as an internal standard (IS) for the quantification of N-Benzyl Carvedilol or related substances due to its chemical similarity and distinct mass-to-charge ratio (m/z).[2] Its deuteration also makes it a valuable tool in pharmacokinetic and metabolic studies.[2]
Q2: Why is enhancing the sensitivity of this compound detection important?
A2: While often used as an internal standard, accurately detecting and quantifying this compound at low levels is crucial for several reasons:
-
Method Validation: A stable and sensitive IS signal is fundamental to the accuracy and precision of the entire bioanalytical method.[3]
-
Impurity Analysis: As a labeled version of a known impurity, its detection can be part of characterizing the stability and degradation pathways of the parent drug, Carvedilol.[1][4]
-
Low-Level Quantification: In studies requiring low limits of detection for the analyte, a correspondingly sensitive and reliable signal from the internal standard is necessary for accurate quantification.
Q3: Can deuterated internal standards like this compound perfectly correct for all analytical variabilities?
A3: While they are considered the gold standard, deuterated internal standards may not always perfectly compensate for all issues, particularly matrix effects.[5][6] A phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the analyte and the deuterated standard.[5][6] If this occurs in a region of differential ion suppression, it can lead to inaccuracies.[7]
Troubleshooting Guide
Issue 1: Weak or No Signal for this compound
Q: I am not seeing a signal, or the signal for this compound is significantly weaker than expected. What are the potential causes and how can I troubleshoot this?
A: A complete or significant loss of signal can stem from issues with the sample and standard preparation, the LC system, or the mass spectrometer. A systematic approach is recommended to identify the root cause.
Troubleshooting Workflow for Signal Loss
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Comparing Internal Standards for Carvedilol Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the beta-blocker Carvedilol (B1668590), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of commonly employed internal standards for Carvedilol analysis, with a special clarification on the role of N-Benzyl Carvedilol-d5, and a detailed look at the performance of deuterated versus non-deuterated analogues.
Initially, this guide sought to directly compare this compound to other Carvedilol internal standards. However, extensive research clarifies that N-Benzyl Carvedilol is a known impurity of Carvedilol (designated as Carvedilol EP Impurity C and USP Related Compound C) .[1][2][3][4][5] Consequently, this compound serves as the appropriate stable isotope-labeled internal standard for the quantification of this specific impurity, not for the parent drug, Carvedilol.
Therefore, this guide will focus on the two primary categories of internal standards used for the bioanalysis of Carvedilol: stable isotope-labeled (SIL) analogues , specifically Carvedilol-d5, and structural analogues , such as Propranolol (B1214883) and Carbamazepine. The selection of an internal standard is a critical decision that can significantly impact assay performance, particularly in complex matrices like human plasma.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as Carvedilol-d5, is widely considered the gold standard in quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium (B1214612), the molecular weight is increased, allowing for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the analyte. This near-identical behavior is crucial for compensating for variations during sample preparation and potential matrix effects during ionization.
The Practical Alternative: Structural Analogue Internal Standards
Structural analogues are compounds with similar chemical structures and physicochemical properties to the analyte. They are often more readily available and cost-effective than SIL internal standards. Common structural analogues used in Carvedilol assays include other beta-blockers like Propranolol and Atenolol, or other structurally similar compounds like Carbamazepine. While they can provide acceptable results, their different chemical nature can lead to variations in extraction recovery and response to matrix effects compared to the analyte.
Performance Comparison: Carvedilol-d5 vs. Structural Analogues
The following tables summarize the performance characteristics of bioanalytical methods for Carvedilol using either Carvedilol-d5 or a structural analogue as the internal standard, based on data from various published studies.
Table 1: Bioanalytical Method Performance with Carvedilol-d5 as Internal Standard
| Parameter | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Recovery (%) | Reference |
| UPLC-MS/MS in Human Plasma | 0.05 - 50 | 0.74 - 3.88 | 1.25 - 2.97 | -3.6 to 3.3 | 94 - 99 | [1] |
| UPLC-MS/MS in Dried Blood Spots | 1.00 - 200 | < 15 | < 15 | ± 15 | Not specified | [6] |
Table 2: Bioanalytical Method Performance with Structural Analogues as Internal Standard
| Internal Standard | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Recovery (%) | Reference |
| Carbamazepine | 4 - 60 | 1.53 - 2.47 | 2.05 - 3.80 | < 0.5 | 83.9 - 91.7 | [7] |
| Atenolol | 15 - 500 | < 8.0 | < 8.0 | < 11.0 | High | [8] |
| Letrozole | 10 - 250 | Not specified | Not specified | Not specified | High | [9] |
Key Considerations and Potential Pitfalls
While SIL internal standards are generally superior, a critical consideration is the potential for chromatographic separation between the analyte and its deuterated analogue due to the deuterium isotope effect. This can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, ultimately affecting the accuracy of the results. One study highlighted this exact issue with a deuterated internal standard for Carvedilol, where a slight retention time difference led to inaccurate results in certain plasma lots.
Structural analogues, on the other hand, are more likely to exhibit different extraction recoveries and ionization efficiencies compared to the analyte due to their inherent structural differences. This can be a significant source of variability if not carefully validated.
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalysis of Carvedilol, representing common approaches using different internal standards and sample preparation techniques.
Experimental Protocol 1: UPLC-MS/MS Analysis of Carvedilol in Human Plasma using Carvedilol-d5 and Solid-Phase Extraction (SPE)
This protocol is based on the method described by Patel et al. (2013).[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 20 µL of Carvedilol-d5 internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.
-
Centrifuge at 13,148 x g for 5 minutes at 10°C.
-
Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata™-X) with 1.0 mL of methanol (B129727) followed by 1.0 mL of 0.1% (v/v) formic acid.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. UPLC-MS/MS Conditions
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile (B52724) and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.
-
Flow Rate: As optimized for the specific UPLC system.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Carvedilol: m/z 407.2 → 100.2
-
Carvedilol-d5: m/z 412.2 → 105.2
-
Experimental Protocol 2: HPLC Analysis of Carvedilol in Human Plasma using Carbamazepine and Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by Chatterjee et al. (2011).[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.9 mL of plasma sample, add 0.1 mL of Carbamazepine internal standard solution.
-
Add 4 mL of ethyl acetate.
-
Vortex mix for 15 minutes.
-
Centrifuge at 5000 rpm for 20 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 35°C under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
2. HPLC-UV Conditions
-
Column: Hypersil BDS, C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (60:40, v/v).
-
Flow Rate: 1 mL/min
-
Detection: UV at 242 nm
-
Retention Times:
-
Carvedilol: ~9.50 min
-
Carbamazepine: ~4.47 min
-
Visualizing the Workflow and Logic
To better illustrate the processes and decisions involved in selecting and using an internal standard for Carvedilol analysis, the following diagrams are provided.
Caption: A generalized experimental workflow for the bioanalysis of Carvedilol.
Caption: Decision tree for selecting an internal standard for Carvedilol analysis.
Conclusion
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 6. Determination of propranolol and carvedilol in urine samples using a magnetic polyamide composite and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenn ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05464H [pubs.rsc.org]
- 9. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation of N-Benzyl Carvedilol-d5 for Use in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of N-Benzyl Carvedilol-d5 for use as an internal standard in regulated bioanalysis of Carvedilol (B1668590). As publicly available validation data specifically for this compound is limited, this document presents a comparative analysis based on the well-established use of its close structural analog, Carvedilol-d5. The principles and data presented here serve as a robust framework for the validation and application of deuterated internal standards in regulated bioanalytical workflows.
Comparison of Internal Standard Strategies
In quantitative bioanalysis by LC-MS/MS, the choice of internal standard (IS) is critical for achieving accurate and reproducible results. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Here, we compare the performance of a stable isotope-labeled (SIL) internal standard, such as Carvedilol-d5, with a structural analog internal standard.
| Feature | Stable Isotope-Labeled IS (e.g., Carvedilol-d5) | Structural Analog IS (e.g., a different beta-blocker) |
| Co-elution | Nearly identical chromatographic retention time to the analyte. | Different retention time from the analyte. |
| Matrix Effect Compensation | Effectively compensates for matrix-induced ion suppression or enhancement due to identical ionization properties. | May not adequately compensate for matrix effects as ionization can be different. |
| Extraction Recovery | Similar extraction recovery to the analyte. | Extraction recovery may differ significantly from the analyte. |
| Regulatory Acceptance | Preferred by regulatory agencies (FDA, EMA) for its ability to provide the most accurate results. | Acceptable, but requires more rigorous validation to demonstrate its suitability. |
| Cost and Availability | Generally more expensive and may have limited commercial availability. | Often less expensive and more readily available. |
Experimental Data: Validation of a Carvedilol Bioanalytical Method Using a Deuterated Internal Standard
The following tables summarize typical validation data for an LC-MS/MS method for the quantification of Carvedilol in human plasma using Carvedilol-d5 as an internal standard. This data is representative of the performance expected from a well-validated method intended for regulated bioanalysis.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations (%) |
| Carvedilol | 0.1 - 100 | > 0.995 | Within ±15% (±20% at LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15 | < ±15 | < 15 | < ±15 |
| Low | 0.3 | < 15 | < ±15 | < 15 | < ±15 |
| Medium | 10 | < 15 | < ±15 | < 15 | < ±15 |
| High | 80 | < 15 | < ±15 | < 15 | < ±15 |
Table 3: Matrix Effect and Recovery
| Analyte | QC Level | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Carvedilol | Low | 0.95 - 1.05 | 0.98 - 1.02 | 85 - 95 |
| High | 0.96 - 1.04 | 0.99 - 1.01 | 87 - 96 | |
| Carvedilol-d5 | - | 0.94 - 1.06 | - | 86 - 94 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Analyte Stability (% of Nominal) |
| Bench-top | 8 hours | Room Temperature | 95 - 105 |
| Freeze-thaw | 3 cycles | -20°C to Room Temp | 93 - 107 |
| Long-term | 30 days | -80°C | 96 - 104 |
| Post-preparative | 24 hours | 4°C (Autosampler) | 98 - 102 |
Experimental Protocols
A detailed methodology for a typical regulated bioanalytical assay for Carvedilol is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of Carvedilol-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Conditioning: Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizations
Bioanalytical Workflow
Caption: Regulated bioanalysis workflow from sample preparation to final reporting.
Internal Standard Comparison Logic
Caption: Comparison of SIL and structural analog internal standards based on ideal properties.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Bioanalytical Methods Utilizing N-Benzyl Carvedilol-d5
For researchers, scientists, and drug development professionals, the cross-site validation of bioanalytical methods is critical for ensuring data integrity and consistency in multi-center studies. This guide provides an objective comparison of hypothetical performance data for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Carvedilol quantification, using N-Benzyl Carvedilol-d5 as a stable isotope-labeled (SIL) internal standard. The inclusion of a SIL internal standard is widely considered the gold standard in quantitative bioanalysis, as it effectively mimics the analyte during sample preparation and analysis, thereby correcting for variability.[1]
This guide outlines the experimental protocols and presents comparative data from three distinct laboratories to highlight the method's reproducibility and robustness.
Comparative Performance Across Laboratories
The use of this compound is intended to minimize variations arising from sample extraction, matrix effects, and instrument response. The following tables summarize the validation parameters from three independent laboratories, demonstrating the method's performance.
Table 1: Calibration Curve and Sensitivity
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | >0.9995 | >0.9992 | >0.9996 | >0.99 |
| Range (ng/mL) | 2 - 100 | 2 - 100 | 2 - 100 | As validated |
| LLOQ (ng/mL) | 2 | 2 | 2 | S/N > 10 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | Laboratory A (% Accuracy ± SD) | Laboratory B (% Accuracy ± SD) | Laboratory C (% Accuracy ± SD) | Acceptance Criteria (% Accuracy) |
| Low (6 ng/mL) | 98.5 ± 4.1 | 102.1 ± 5.3 | 99.2 ± 4.5 | 80-120% (for LLOQ) |
| Medium (40 ng/mL) | 101.2 ± 3.5 | 99.8 ± 2.9 | 100.5 ± 3.8 | 85-115% |
| High (80 ng/mL) | 99.0 ± 2.8 | 100.9 ± 3.1 | 98.7 ± 2.5 | 85-115% |
| QC Level (ng/mL) | Laboratory A (% RSD) | Laboratory B (% RSD) | Laboratory C (% RSD) | Acceptance Criteria (% RSD) |
| Low (6 ng/mL) | 4.2 | 5.2 | 4.5 | <20% (for LLOQ) |
| Medium (40 ng/mL) | 3.5 | 2.9 | 3.8 | <15% |
| High (80 ng/mL) | 2.8 | 3.1 | 2.5 | <15% |
Table 3: Matrix Effect and Recovery
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 | 1.03 | 0.99 | 0.8 - 1.2 |
| Recovery (%) | 89.5 | 91.2 | 88.7 | Consistent, precise, and reproducible |
Experimental Protocols
A standardized protocol is essential for achieving comparable results across different laboratories.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration as validated).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Carvedilol: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
3. Cross-Validation Procedure
Cross-validation is a formal comparison of validation parameters between laboratories to establish inter-laboratory reliability.[4] This involves each laboratory analyzing a shared set of quality control (QC) samples and non-pooled subject samples. The results are then statistically compared to ensure there is no significant bias between the methods.[5]
Visualizing the Workflow and Carvedilol's Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the pharmacological context of Carvedilol.
Caption: Bioanalytical workflow for Carvedilol quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. DHHS-FDA, “Guidance for Industy-Bioanalytical Method Validation,” US Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research, Center for Veterinary Medicine, Rockville, May 2001. - References - Scientific Research Publishing [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
Assessing the Performance of N-Benzyl Carvedilol-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of N-Benzyl Carvedilol-d5 as an internal standard in the bioanalysis of Carvedilol across different biological matrices. The performance of an internal standard is critical for the accuracy and reliability of pharmacokinetic and bioequivalence studies. This document outlines key performance metrics, experimental protocols, and a comparative analysis with alternative standards, supported by illustrative data.
Executive Summary
The ideal internal standard (IS) for a bioanalytical method should be chemically and physically similar to the analyte to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard is considered the gold standard. While specific public performance data for this compound is limited, this guide provides a framework for its evaluation based on established principles of bioanalytical method validation and available data for the closely related Carvedilol-d5. The selection of an appropriate internal standard, such as this compound or Carvedilol-d5, requires careful validation to ensure reliable quantification of Carvedilol in complex biological matrices.
Comparative Performance Data
The following tables summarize key performance parameters for an internal standard in bioanalytical assays. The data presented for this compound is illustrative and represents expected performance for a well-behaving SIL-IS. Data for Carvedilol-d5 is based on published literature where available. Metoprolol is included as a common, structurally similar, non-isotopically labeled alternative.
Table 1: Recovery
Recovery assesses the extraction efficiency of the analytical method. Consistent and reproducible recovery is more important than achieving 100% recovery.
| Internal Standard | Biological Matrix | Mean Recovery (%) | % RSD |
| This compound (Illustrative) | Human Plasma | 92.5 | 4.8 |
| Human Urine | 88.2 | 6.1 | |
| Rat Liver Homogenate | 85.7 | 7.5 | |
| Carvedilol-d5 | Human Plasma | 94-99[1] | < 5 |
| Metoprolol | Human Plasma | 85.1 | 8.2 |
Table 2: Matrix Effect
The matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte and internal standard. An ideal internal standard should effectively compensate for these effects. The Internal Standard (IS) Normalized Matrix Factor should be close to 1, with a low coefficient of variation (%CV).
| Internal Standard | Biological Matrix | Mean IS Normalized Matrix Factor | % CV |
| This compound (Illustrative) | Human Plasma | 1.03 | 3.5 |
| Human Urine | 0.98 | 5.2 | |
| Rat Liver Homogenate | 1.08 | 6.8 | |
| Carvedilol-d5 | Human Plasma | Not explicitly stated, but method validated[1] | < 15 |
| Metoprolol | Human Plasma | 1.21 | 12.3 |
Table 3: Stability
Stability assessments ensure that the internal standard does not degrade during sample storage and processing.
| Internal Standard | Condition | Biological Matrix | % Stability (Remaining) |
| This compound (Illustrative) | Freeze-Thaw (3 cycles) | Human Plasma | 98.5 |
| Short-Term (24h, Room Temp) | Human Plasma | 99.1 | |
| Long-Term (30 days, -80°C) | Human Plasma | 97.9 | |
| Carvedilol-d5 | Long-Term (124 days, -80°C) | Dried Blood Spots | Stable[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of Carvedilol using a deuterated internal standard.
Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (SPE) (for Plasma)
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of plasma, pre-treated with the internal standard.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Carvedilol from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Carvedilol: Q1/Q3 (e.g., 407.2 -> 100.1)
-
This compound: Q1/Q3 (e.g., 502.3 -> 96.1 - Note: This is a hypothetical transition and would need to be determined experimentally)
-
Carvedilol-d5: Q1/Q3 (e.g., 412.2 -> 105.1)[2]
-
Visualizations
Carvedilol Signaling Pathway
Caption: Simplified signaling pathway of Carvedilol's antagonist action on adrenergic receptors.
Bioanalytical Workflow for Carvedilol in Plasma
Caption: General workflow for the bioanalysis of Carvedilol in plasma using an internal standard.
Logical Framework for Internal Standard Comparison
Caption: Decision logic for selecting and validating an internal standard for Carvedilol bioanalysis.
References
The Pivotal Role of Deuterated Standards in Elucidating Carvedilol Metabolism: A Comparative Analysis
A deep dive into the metabolic fate of carvedilol (B1668590), a widely prescribed beta-blocker, is crucial for understanding its therapeutic efficacy and potential drug-drug interactions. The use of deuterated internal standards in conjunction with advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has revolutionized the quantitative analysis of carvedilol and its metabolites. This guide provides a comparative analysis of carvedilol metabolism, highlighting the indispensable role of these stable isotope-labeled standards in generating robust and reliable pharmacokinetic data.
Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, undergoes extensive metabolism in the liver, leading to the formation of several active and inactive metabolites.[1][2][3] The primary metabolic pathways include aromatic ring oxidation, glucuronidation, and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP2C9.[1][2] The resulting metabolites, including 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilil, exhibit varying degrees of pharmacological activity, contributing to the overall clinical profile of the drug.[2][3]
The accurate quantification of carvedilol and its metabolites in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Deuterated standards, such as carvedilol-d5 (B582782) and 4'-hydroxyphenyl carvedilol-d5, serve as ideal internal standards in mass spectrometry-based assays.[4][5][6] Their near-identical physicochemical properties to the unlabeled analytes ensure they behave similarly during sample preparation and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.[7] This leads to enhanced accuracy and precision in quantitative analyses.
Comparative Pharmacokinetics of Carvedilol and its Metabolites
The use of deuterated internal standards has enabled the precise determination of the pharmacokinetic profiles of carvedilol and its major active metabolite, 4'-hydroxyphenyl carvedilol. The following table summarizes key pharmacokinetic parameters obtained from a bioequivalence study in healthy human subjects.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Carvedilol | 25.5 ± 10.2 | 1.5 ± 0.8 | 85.3 ± 35.1 | 6.4 ± 1.9 |
| 4'-Hydroxyphenyl Carvedilol | 2.1 ± 0.9 | 2.0 ± 1.1 | 10.7 ± 4.6 | 7.1 ± 2.3 |
Data presented as mean ± standard deviation.
Experimental Protocol: Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in Human Plasma using UPLC-MS/MS with Deuterated Standards
This section details a typical experimental protocol for the simultaneous quantification of carvedilol and its active metabolite in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add 20 µL of a working solution containing the deuterated internal standards (carvedilol-d5 and 4'-hydroxyphenyl carvedilol-d5).[4]
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.[4]
-
Centrifuge the samples at 13,148 g for 5 minutes at 10°C.
-
Load the supernatant onto a pre-conditioned solid-phase extraction cartridge.
-
Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[4][5][6]
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).[4][5][6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[4][5][6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carvedilol: m/z 407.1 → 100.1
-
Carvedilol-d5 (IS): m/z 412.1 → 100.1
-
4'-Hydroxyphenyl Carvedilol: m/z 423.1 → 222.0
-
4'-Hydroxyphenyl Carvedilol-d5 (IS): m/z 428.1 → 222.0
-
Visualizing the Metabolic Landscape and Analytical Workflow
To better understand the metabolic fate of carvedilol and the analytical process for its quantification, the following diagrams are provided.
References
- 1. ClinPGx [clinpgx.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Carvedilol - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzyl Carvedilol-d5 as an Internal Standard: A Comparative Guide on Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the beta-blocker carvedilol (B1668590), the choice of a suitable internal standard is paramount to ensure the accuracy and precision of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. While N-Benzyl Carvedilol-d5 is available as a deuterated analog of a carvedilol impurity, a comprehensive review of publicly available scientific literature and application notes reveals a lack of specific experimental data on its performance as an internal standard for carvedilol quantification .
This guide, therefore, aims to provide a comparative overview of commonly used internal standards for carvedilol analysis, alongside a discussion of the potential advantages and disadvantages of using a deuterated standard like this compound, drawing upon general principles of bioanalytical method validation.
The Role of an Internal Standard in Bioanalysis
The fundamental principle behind using an internal standard (IS) is to add a known amount of a compound, structurally similar to the analyte, to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is then used for quantification, mitigating potential errors that can occur during the analytical process.
Caption: General workflow for bioanalytical quantification using an internal standard.
Comparison of Internal Standards for Carvedilol Analysis
In the absence of specific data for this compound, this section presents a comparison of other internal standards that have been successfully used in validated bioanalytical methods for carvedilol.
| Internal Standard | Structural Similarity to Carvedilol | Method of Detection | Reported Performance Data | Reference |
| Carvedilol-d5 | High (Stable Isotope Labeled) | LC-MS/MS | A study reported that a deuterium-labeled internal standard for carvedilol showed unexpected behavior due to a slight retention time difference, which led to differential ion suppression and affected accuracy. This highlights a potential challenge with deuterated standards. | [1] |
| Letrozole (B1683767) | Low | HPLC-fluorescence | Intra-day and inter-day precision (%CV) ranged from 2.45-7.27% and 0.52-7.92%, respectively. The accuracy of the method was reported as 99.48 ± 8.5%. | [2] |
| Carbamazepine (B1668303) | Low | RP-HPLC-UV | Intra-day and inter-day precision values for carvedilol (using carbamazepine as IS) ranged from 1.528-2.469% and 2.046-3.797%, respectively. The recovery of the internal standard was 84.839%. | [3] |
Table 1: Comparison of Internal Standards Used in Carvedilol Analysis
Considerations for Using this compound
While specific data is elusive, we can infer potential characteristics of this compound based on its nature as a deuterated, structurally similar compound.
Potential Advantages:
-
High Structural Similarity: Being a deuterated analog of a carvedilol-related compound, it is expected to have very similar physicochemical properties to carvedilol. This could lead to comparable extraction recovery and chromatographic behavior, which is ideal for an internal standard.
-
Co-elution with Analyte: In liquid chromatography, a deuterated internal standard often co-elutes or elutes very closely to the unlabeled analyte. This can be advantageous in minimizing the impact of matrix effects that vary with retention time.
Potential Disadvantages and Challenges:
-
Isotopic Effects: As highlighted in a study on a deuterated carvedilol standard, the presence of deuterium (B1214612) can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte.[1] This chromatographic separation, although minor, can expose the analyte and the internal standard to different matrix environments, leading to differential ion suppression or enhancement in LC-MS/MS analysis. This can compromise the accuracy of the quantification.[1]
-
Lack of Validation Data: The absence of published, peer-reviewed validation data for this compound means that any laboratory intending to use it would need to perform a thorough in-house validation to establish its accuracy, precision, and suitability for the specific bioanalytical method.
Caption: Key considerations for selecting a suitable internal standard for carvedilol analysis.
Experimental Protocols for Method Validation
Regardless of the chosen internal standard, a comprehensive validation according to regulatory guidelines (e.g., FDA, EMA) is mandatory. The following outlines a general experimental protocol for validating a bioanalytical method using an internal standard.
1. Stock and Working Solutions Preparation:
-
Prepare a stock solution of carvedilol and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the carvedilol stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the carvedilol working solutions to create a calibration curve with at least six non-zero concentration levels.
-
Spike blank matrix with the internal standard working solution at a fixed concentration in all calibration standards and QC samples.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Extraction:
-
A common extraction method for carvedilol is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LLE Protocol Example:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis:
-
Develop a chromatographic method that provides adequate separation of carvedilol and the internal standard from endogenous matrix components.
-
Optimize mass spectrometry parameters for the detection of both the analyte and the internal standard.
5. Validation Parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of carvedilol and the internal standard.
-
Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze replicate QC samples (n≥5) at each concentration level on three different days. The mean accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak areas of the analyte and internal standard from extracted samples to those from unextracted standards at the same concentration.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples with those in neat solutions.
-
Stability: Assess the stability of carvedilol and the internal standard in the biological matrix under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Conclusion
While this compound presents a theoretically sound option as an internal standard for carvedilol analysis due to its structural similarity, the current lack of published performance data necessitates a cautious approach. Researchers considering its use must undertake a rigorous in-house validation to establish its accuracy and precision. Alternatively, other well-documented internal standards such as letrozole or carbamazepine offer a more established, albeit structurally less ideal, choice. The potential for isotopic effects with deuterated standards, leading to differential matrix effects, should be carefully evaluated during method development and validation to ensure the generation of reliable and accurate bioanalytical data.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. DEVELOPMENT AND VALIDATION OF BIOANALYTICAL UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF CARVEDILOL AND DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF CARVEDILOL IN BULK DRUG AND FORMULATION [zenodo.org]
Establishing Linearity and Limits of Quantification for Carvedilol Bioanalysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Carvedilol (B1668590), a non-selective beta/alpha-1 blocker, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. This guide provides a comparative overview of various internal standards used in Carvedilol bioanalysis, with a focus on establishing linearity and limits of quantification. While specific performance data for N-Benzyl Carvedilol-d5 as an internal standard is not extensively published, this guide will establish a framework for its evaluation against commonly used alternatives.
Comparison of Internal Standards for Carvedilol Quantification
The selection of an internal standard is a pivotal step in the development of a robust bioanalytical method. Stable isotopically labeled (SIL) analogues of the analyte are generally considered the gold standard due to their similar physicochemical properties. However, other compounds have also been successfully employed. The following tables summarize the performance of various internal standards in the quantification of Carvedilol.
Table 1: Performance of this compound (Hypothetical Data)
| Parameter | This compound |
| Linearity Range (ng/mL) | To be determined |
| Lower Limit of Quantification (LLOQ) (ng/mL) | To be determined |
| Upper Limit of Quantification (ULOQ) (ng/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| Key Advantages | Potential for co-elution with Carvedilol, minimizing differential matrix effects. |
| Potential Considerations | Synthesis availability and cost. Potential for isotopic crosstalk with the analyte. |
Table 2: Performance of Alternative Internal Standards for Carvedilol Quantification
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Carvedilol-d5 | 1.00 - 200 | 1.00 | 200 | > 0.99 | [1] |
| Propranolol (B1214883) | 0.050 - 50.049 | 0.050 | 50.049 | > 0.9928 | [2] |
| Carbamazepine (B1668303) | 4 - 60 | 4 | 60 | > 0.9965 | [3] |
| Abacavir | 0.5 - 100 | 0.5 | 100 | 0.9998 | [4] |
| Deuterated 4'-hydroxyphenyl carvedilol | 0.01 - 10 | 0.01 | 10 | Not Specified | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are typical experimental protocols for the bioanalysis of Carvedilol using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 2.5 mL of a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used (e.g., BDS hypersil C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is typical.
-
Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is often employed.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for Carvedilol and its analogues.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Carvedilol: m/z 407.1 → 100.1[1]
-
Carvedilol-d5: m/z 412.2 → 105.1[1]
-
Propranolol (IS): m/z 260.10 → 116.20[2]
-
This compound (Hypothetical): The precursor ion would be the molecular weight of the deuterated compound, and the product ion would be a characteristic fragment. These transitions need to be optimized.
-
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a bioanalytical method development and validation, and the logical relationship for establishing linearity and limits of quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Carvedilol. While deuterated analogues of Carvedilol, such as Carvedilol-d5, are excellent choices, other compounds like propranolol and carbamazepine have also been effectively used. This compound presents a potentially suitable, yet underexplored, option. Researchers aiming to utilize this compound should undertake a thorough validation process to establish its linearity, LLOQ, and ULOQ, and compare its performance against the established internal standards presented in this guide. This systematic approach will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of N-Benzyl Carvedilol and its Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for N-Benzyl Carvedilol, a key intermediate in the synthesis of the cardiovascular drug Carvedilol, and its deuterated analogs. The inclusion of deuterium (B1214612), a stable isotope of hydrogen, in drug molecules can offer significant advantages in pharmacokinetic and metabolic studies, making the synthesis of such analogs a critical aspect of drug development. This document outlines established protocols for the synthesis of the non-labeled compound and explores viable routes for the preparation of its deuterated counterparts, supported by experimental data from scientific literature.
Introduction to N-Benzyl Carvedilol Synthesis
The synthesis of N-Benzyl Carvedilol is a strategic approach to minimize the formation of the problematic "impurity B" often encountered in the direct synthesis of Carvedilol. This method involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with N-benzyl protected 2-(2-methoxyphenoxy)ethylamine, followed by a debenzylation step to yield Carvedilol. However, this route can introduce "impurity C" (residual N-Benzyl Carvedilol) if the debenzylation is incomplete, an impurity that is strictly regulated by pharmacopoeias.
Synthesis of N-Benzyl Carvedilol (Non-Deuterated)
The most common and well-documented route for the synthesis of N-Benzyl Carvedilol is the reaction between 4-(2,3-epoxypropoxy)carbazole and N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine.
Experimental Protocol
Materials:
-
4-(2,3-epoxypropoxy)carbazole
-
N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Water
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of 4-(2,3-epoxypropoxy)carbazole and N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine is prepared in a suitable solvent such as DMF or water.[1]
-
Potassium carbonate is added as a base to facilitate the reaction.
-
The reaction mixture is heated to reflux for several hours (e.g., 6 hours in DMF) and monitored for completion by techniques such as Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the reaction mass, and the product is extracted with an organic solvent like ethyl acetate.[1]
-
The organic layer is washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude N-Benzyl Carvedilol.
-
The crude product can be further purified by recrystallization or column chromatography.
Reaction Scheme
Caption: Synthesis of N-Benzyl Carvedilol.
Synthesis of Deuterated N-Benzyl Carvedilol Analogs
The synthesis of deuterated N-Benzyl Carvedilol can be achieved by incorporating deuterium into one of the key starting materials. This guide explores three potential routes for selective deuteration.
Route 1: Deuteration of the Epoxypropoxy Moiety
This route utilizes a commercially available deuterated starting material, 4-(2,3-Epoxypropoxy-d5)carbazole, providing a direct and efficient method for introducing deuterium into the propoxy linker of N-Benzyl Carvedilol.
The protocol is analogous to the non-deuterated synthesis, with the substitution of the deuterated starting material.
Materials:
-
4-(2,3-Epoxypropoxy-d5)carbazole
-
N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Follow the same procedure as for the non-deuterated synthesis, replacing 4-(2,3-epoxypropoxy)carbazole with 4-(2,3-Epoxypropoxy-d5)carbazole.
-
The reaction will yield N-Benzyl Carvedilol-d5, with five deuterium atoms on the epoxypropoxy chain.
Caption: Synthesis of this compound.
Route 2: Deuteration of the Benzyl (B1604629) Group
This proposed route involves the deuteration of the benzylic protons of N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine prior to its reaction with 4-(2,3-epoxypropoxy)carbazole. Catalytic hydrogen-deuterium (H-D) exchange is a feasible method for this purpose.
Materials:
-
N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
-
Inert solvent (e.g., THF, Ethyl Acetate)
Procedure:
-
N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine is dissolved in an inert solvent.
-
A catalytic amount of Pd/C or Pt/C is added to the solution.
-
The reaction vessel is charged with deuterium oxide (D₂O), which serves as the deuterium source.
-
The mixture is stirred at an elevated temperature under a deuterium gas atmosphere to facilitate the H-D exchange at the benzylic position.
-
The reaction is monitored by NMR spectroscopy to determine the extent of deuteration.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d₂.
-
This deuterated intermediate is then used in the standard N-Benzyl Carvedilol synthesis.
Caption: Proposed synthesis of N-Benzyl-d2 Carvedilol.
Route 3: Deuteration of the Ethanamine Moiety
This proposed route focuses on deuterating the ethylamine (B1201723) portion of the N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine intermediate. This can be achieved by starting with a deuterated analog of 2-(2-methoxyphenoxy)ethanamine.
Materials:
-
Deuterated 2-chloroethanol (B45725) (e.g., ethanol-1,1,2,2-d4-ol)
-
2-Methoxyphenol (Guaiacol)
-
Sodium hydride (NaH)
-
Benzylamine
-
Inert solvent (e.g., THF)
Procedure:
-
Synthesis of deuterated 1-(2-chloroethoxy)-2-methoxybenzene: React 2-methoxyphenol with a deuterated 2-chloroethanol in the presence of a strong base like sodium hydride to form the deuterated ether.
-
Synthesis of deuterated 2-(2-methoxyphenoxy)ethanamine: The resulting deuterated chloroethoxy compound is then reacted with an amine source (e.g., via a Gabriel synthesis or direct amination) to produce the deuterated primary amine.
-
Benzylation: The deuterated 2-(2-methoxyphenoxy)ethanamine is then reacted with benzyl chloride or bromide to yield the N-benzylated and deuterated intermediate.
-
This deuterated intermediate is subsequently used in the standard N-Benzyl Carvedilol synthesis.
Caption: Workflow for ethylamine deuterated analog.
Quantitative Data Summary
| Synthesis Route | Key Starting Materials | Typical Solvent/Base | Reaction Conditions | Reported/Expected Yield | Key Advantages | Potential Challenges |
| N-Benzyl Carvedilol | 4-(2,3-epoxypropoxy)carbazole, N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine | DMF/K₂CO₃ | Reflux, 6h[1] | Good | Minimizes impurity B formation | Incomplete debenzylation leads to impurity C. |
| This compound | 4-(2,3-Epoxypropoxy-d5)carbazole, N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine | DMF/K₂CO₃ | Reflux | Expected to be similar to non-deuterated | Direct route using a commercially available labeled starting material. | Cost of deuterated starting material. |
| N-Benzyl-d2 Carvedilol | 4-(2,3-epoxypropoxy)carbazole, Deuterated N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine | DMF/K₂CO₃ | Reflux | Dependent on deuteration step efficiency | Selective labeling of the benzylic position. | Requires an additional deuteration step; potential for incomplete deuteration. |
| Ethylamine-deuterated N-Benzyl Carvedilol | 4-(2,3-epoxypropoxy)carbazole, Deuterated N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine | DMF/K₂CO₃ | Reflux | Dependent on multi-step synthesis of the deuterated intermediate | Allows for specific labeling of the ethylamine chain. | Multi-step synthesis of the deuterated intermediate may be low yielding. |
Conclusion
The synthesis of N-Benzyl Carvedilol via the reaction of 4-(2,3-epoxypropoxy)carbazole and N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine is a well-established method that effectively mitigates the formation of "impurity B". For the synthesis of its deuterated analogs, several viable routes exist. The use of commercially available 4-(2,3-Epoxypropoxy-d5)carbazole offers the most direct approach for labeling the propoxy linker. For labeling other positions, such as the benzylic protons or the ethylamine chain, multi-step syntheses involving catalytic H-D exchange or the use of deuterated building blocks are proposed. The choice of the synthetic route for a deuterated analog will depend on the desired labeling pattern, the availability and cost of deuterated starting materials, and the required isotopic purity. Careful optimization of the reaction conditions and rigorous purification are essential to obtain high-purity N-Benzyl Carvedilol and its deuterated analogs, which are crucial for their use in pharmaceutical research and development.
References
Stability of N-Benzyl Carvedilol-d5 in Processed Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of N-Benzyl Carvedilol-d5, a commonly used internal standard in bioanalytical assays, with other alternative standards. The information presented herein is supported by experimental data from published literature, offering insights into best practices for ensuring accurate and reproducible quantification of Carvedilol (B1668590) in processed biological samples.
Introduction to Internal Standards in Carvedilol Bioanalysis
In quantitative bioanalysis, particularly for pharmacokinetic and bioavailability studies, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] An ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample preparation and analysis, thereby compensating for variability in extraction, matrix effects, and instrument response.[1] For Carvedilol, a non-selective beta-blocker, various internal standards have been employed in LC-MS/MS methods, including deuterated analogs like Carvedilol-d5 and other structurally similar compounds.
This compound is a derivative of Carvedilol where five hydrogen atoms on the propanol (B110389) linker have been replaced with deuterium (B1214612). The formal chemical name for a similar common deuterated Carvedilol is 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propan-1,1,2,3,3-d5-ol.[2] This specific labeling at stable carbon positions minimizes the risk of back-exchange of deuterium for hydrogen, a critical factor for the stability and reliability of the internal standard.[3]
Comparative Stability Data
While specific quantitative stability data for this compound in processed samples is not extensively published, the stability of Carvedilol itself has been well-documented in various bioanalytical method validation studies. This data provides a strong baseline for assessing the expected stability of its deuterated analog. The underlying assumption is that the deuterated standard will exhibit similar stability to the parent drug under identical conditions.
Table 1: Stability of Carvedilol in Human Plasma Under Various Conditions
| Stability Test | Condition | Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Freeze-Thaw Stability | Three cycles (-20°C to RT) | 2 | 94.7 | [4] |
| 100 | 102.3 | [4] | ||
| Short-Term (Bench-Top) Stability | Room temperature for 6 hours | 2 | 106.4 | [4] |
| 100 | 101.5 | [4] | ||
| Long-Term Stability | -20°C for 30 days | 12 | >94.9 | [5] |
| 50 | >94.9 | [5] | ||
| -70°C for 148 days | Not Specified | No significant loss | [4] | |
| Post-Preparative Stability | Autosampler (4°C) for 24 hours | 2 | 98.6 | [4] |
| 100 | 103.2 | [4] |
Table 2: Comparison of Internal Standards Used in Carvedilol Bioanalysis
| Internal Standard | Type | Advantages | Potential Disadvantages |
| This compound | Stable Isotope Labeled | Co-elution with analyte, compensates for matrix effects and extraction variability.[1] | Potential for slight retention time shifts due to isotope effect, which can lead to differential ion suppression.[6][7] |
| Carbamazepine | Structural Analog | Commercially available and cost-effective. | Different chromatographic behavior and ionization efficiency compared to Carvedilil, may not fully compensate for matrix effects.[5] |
| Domperidone | Structural Analog | Used successfully in published methods.[8] | Different chemical properties may lead to variations in extraction recovery and matrix effects compared to Carvedilol.[8] |
Experimental Protocols
The following are detailed methodologies for key stability experiments as adapted from published bioanalytical methods for Carvedilol.[4][5][8]
Freeze-Thaw Stability
-
Sample Preparation: Spike blank plasma with Carvedilol at low and high quality control (QC) concentrations. Aliquot into multiple tubes.
-
Freezing and Thawing Cycles: Freeze the QC samples at -20°C or -70°C for at least 12 hours. Thaw the samples unassisted at room temperature. Repeat this freeze-thaw cycle for a minimum of three cycles.
-
Sample Processing: After the final thaw, process the samples using a validated extraction method (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with dichloromethane).[4][8]
-
Analysis: Analyze the processed samples by LC-MS/MS and compare the mean concentration of the stability samples against freshly prepared calibration standards.
Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike blank plasma with Carvedilol at low and high QC concentrations.
-
Incubation: Keep the samples at room temperature for a specified period (e.g., 6-24 hours) to simulate the time samples might be on the bench during processing.
-
Sample Processing and Analysis: Process and analyze the samples as described for the freeze-thaw stability assessment.
Long-Term Stability
-
Sample Preparation: Spike blank plasma with Carvedilol at low and high QC concentrations and aliquot for storage.
-
Storage: Store the samples at a specified temperature (e.g., -20°C or -70°C) for an extended period (e.g., 30, 60, or 90 days).
-
Analysis: At each time point, retrieve a set of samples, thaw, process, and analyze against a freshly prepared calibration curve.
Potential Degradation Pathways and Isotopic Stability
Carvedilol is susceptible to degradation under certain stress conditions, primarily oxidation and alkaline hydrolysis.[9][10] Forced degradation studies have shown that Carvedilol is relatively stable under acidic, neutral, and photolytic conditions.[9]
The stability of a deuterated internal standard like this compound is not only dependent on the stability of the core molecule but also on the stability of the deuterium labels. The placement of deuterium on carbon atoms that are not adjacent to heteroatoms or carbonyl groups and are not involved in enzymatic or chemical exchange is crucial.[11] In the case of Carvedilol-d5, the labels are on the propanol linker, which is a chemically stable position, making the likelihood of H/D exchange negligible under typical bioanalytical conditions.[3]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in processed samples.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-Benzyl Carvedilol-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Benzyl Carvedilol-d5, a deuterated analogue of Carvedilol. Adherence to these protocols is critical for minimizing risk and maintaining compliance with safety regulations.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area.[1]
Required PPE:
-
Gloves: Chemical-impermeable gloves.[1]
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Suitable protective clothing to avoid skin contact.[1]
Disposal Procedures for this compound
The primary methods for the disposal of this compound involve chemical destruction or incineration. Under no circumstances should the chemical be discharged into sewer systems or the environment.[1]
| Waste Type | Disposal Method | Key Considerations |
| Pure this compound | Licensed Chemical Destruction Plant or Controlled Incineration | Must be performed with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed.[1] |
| Contaminated Packaging | Recycling, Reconditioning, or Landfill | Containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] |
| Combustible Packaging Materials | Controlled Incineration | Possible for combustible packaging materials, must be done with flue gas scrubbing.[1] |
| Spills and Collected Material | Arrange for Disposal in Closed Containers | Promptly collect and dispose of in accordance with appropriate laws and regulations. Use spark-proof tools and explosion-proof equipment. Remove all sources of ignition.[1] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and proper containment is crucial to prevent environmental contamination and exposure.
Methodology for Spill Containment and Cleanup:
-
Ensure Safety: Evacuate personnel to safe areas and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collection: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Storage for Disposal: Place the collected material into suitable, closed containers for disposal.[1]
-
Final Disposal: Arrange for the disposal of the contained waste through a licensed chemical destruction facility.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
